2-Bromo-6-nitrophenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAHSDCLKADDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-nitrophenylacetonitrile
This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 2-Bromo-6-nitrophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.
Introduction and Strategic Approach
2-Bromo-6-nitrophenylacetonitrile is a valuable building block in organic synthesis. The strategic positioning of its bromo, nitro, and acetonitrile functionalities allows for a diverse range of subsequent chemical transformations. The synthesis pathway detailed herein is a logical, two-step process commencing from the readily available starting material, 2-bromo-6-nitrotoluene. This approach is predicated on two fundamental and high-yielding reaction types in organic chemistry: radical side-chain halogenation followed by a nucleophilic substitution.
The chosen pathway is as follows:
-
Side-Chain Bromination: A free-radical bromination of the methyl group of 2-bromo-6-nitrotoluene to yield the intermediate, 2-bromo-1-(bromomethyl)-3-nitrobenzene.
-
Cyanation: A nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion to form the final product, 2-Bromo-6-nitrophenylacetonitrile.
This method is selected for its efficiency, scalability, and the well-documented nature of the individual reaction steps.
Mechanistic Considerations and Pathway Visualization
Step 1: Free-Radical Side-Chain Bromination
The initial step involves the selective bromination of the benzylic methyl group. This is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The initiator (AIBN) decomposes upon heating to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-6-nitrotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to yield the product, 2-bromo-1-(bromomethyl)-3-nitrobenzene, and a new succinimidyl radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is crucial to prevent the competing ionic bromination of the aromatic ring.[1]
Step 2: Nucleophilic Cyanation
The second step is a classic nucleophilic substitution reaction. The intermediate, 2-bromo-1-(bromomethyl)-3-nitrobenzene, possesses a highly reactive benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and is readily attacked by the nucleophilic cyanide ion (CN⁻), typically from sodium or potassium cyanide.[2][3]
This reaction generally proceeds via an SN2 mechanism, especially for primary benzylic halides. The cyanide ion acts as the nucleophile, displacing the bromide leaving group in a single, concerted step. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is critical as it effectively solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate.
Overall Synthesis Pathway Diagram
Caption: A two-step synthesis of 2-Bromo-6-nitrophenylacetonitrile.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic materials, particularly sodium cyanide. All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. An emergency cyanide antidote kit should be readily available. All glassware contaminated with cyanide must be decontaminated by soaking in a bleach solution for at least 24 hours.[4]
Step 1: Synthesis of 2-Bromo-1-(bromomethyl)-3-nitrobenzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-nitrotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).[1]
-
Solvent Addition: Add a suitable solvent such as chlorobenzene.[1]
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 20 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product, a light brown oil or yellow solid, can be further purified by recrystallization from ethanol to afford 2-bromo-1-(bromomethyl)-3-nitrobenzene.[1] A typical yield for this step is around 81%.[1]
-
Step 2: Synthesis of 2-Bromo-6-nitrophenylacetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-1-(bromomethyl)-3-nitrobenzene (1.0 eq) obtained from the previous step in dimethyl sulfoxide (DMSO).[4]
-
Reagent Addition: In a separate flask, dissolve sodium cyanide (NaCN, 1.8 eq) in a minimal amount of DMSO and add this solution to the reaction mixture.[4] Note: The addition of NaCN can be done portion-wise to manage solubility issues.[4]
-
Reaction Execution: Heat the resulting solution to 90°C and maintain for 2 hours. Monitor the reaction progress by TLC.[4]
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash thoroughly with water and then with a saturated brine solution. Adding a small amount of salt to the aqueous layer can aid in separating the layers if DMSO causes issues.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-nitrophenylacetonitrile. The product is often obtained as a solid and may be of sufficient purity for subsequent steps.[4] Expected yields are typically high, in the range of 87%.[4]
-
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Cyanation |
| Starting Material | 2-Bromo-6-nitrotoluene | 2-Bromo-1-(bromomethyl)-3-nitrobenzene |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Sodium Cyanide (NaCN) |
| Molar Ratio (Reagent:Substrate) | NBS (1.0 eq), AIBN (0.02 eq) | NaCN (1.8 eq) |
| Solvent | Chlorobenzene | Dimethyl Sulfoxide (DMSO) |
| Temperature | Reflux | 90°C |
| Reaction Time | ~20 hours | ~2 hours |
| Typical Yield | ~81%[1] | ~87%[4] |
References
-
Vaia. (n.d.). Analyze the Reaction of Benzyl Chloride with Sodium Cyanide. Retrieved from Vaia. [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from Pearson. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from Department of Chemistry, University of Calgary. [Link]
Sources
Technical Whitepaper: 2-Bromo-6-nitrophenylacetonitrile
The following is an in-depth technical guide on 2-Bromo-6-nitrophenylacetonitrile , structured for researchers and drug development professionals.
Strategic Access to the 4-Bromoindole Scaffold[1]
Executive Summary
2-Bromo-6-nitrophenylacetonitrile (CAS 105018-28-8 ) is a specialized trisubstituted benzene intermediate critical to the synthesis of "privileged scaffolds" in medicinal chemistry.[] Its structural uniqueness lies in the ortho positioning of a nitro group and a bromine atom relative to an acetonitrile side chain. This configuration makes it an ideal precursor for 4-substituted indoles , a motif heavily utilized in kinase inhibitors, serotonin receptor ligands (5-HT), and antiviral agents.[]
Unlike simpler indole precursors, this compound allows for the retention of a halogen at the 4-position of the resulting indole—a site often difficult to functionalize selectively via direct electrophilic substitution. This guide details the physicochemical identity, validated synthesis protocols, and the mechanistic pathways for its application in heterocycle construction.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 2-(2-Bromo-6-nitrophenyl)acetonitrile |
| CAS Number | 105018-28-8 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 85–89 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |
| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN), Aryl Bromide (-Br) |
| Hazards | Acute Toxicity (Oral/Dermal), Skin Irritant, Cyanide-generating potential |
Synthesis & Production Protocol
The synthesis of 2-Bromo-6-nitrophenylacetonitrile is typically achieved via a two-step sequence starting from 2-bromo-6-nitrotoluene .[] This route is preferred for its scalability and the avoidance of unstable diazonium intermediates often required in alternative routes.
Step 1: Radical Bromination
-
Precursor: 2-Bromo-6-nitrotoluene (CAS 55289-36-6)[]
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (PhCF - greener alternative). -
Conditions: Reflux under inert atmosphere (
) for 12–18 hours.
Mechanism: The reaction proceeds via a free-radical chain mechanism. The nitro group at the ortho position exerts a steric influence but also electronically deactivates the ring, preventing electrophilic bromination of the arene and favoring benzylic substitution.
Step 2: Nucleophilic Cyanide Displacement
-
Intermediate: 2-Bromo-6-nitrobenzyl bromide.[]
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: Ethanol/Water (3:1) or DMSO (for faster kinetics).
-
Conditions: 0°C to Room Temperature (Exothermic control is critical).
Protocol Note: The use of a phase-transfer catalyst (e.g., TBAB) in a biphasic system (DCM/Water) is a safer industrial alternative to homogeneous cyanide reactions, minimizing the risk of HCN evolution.
Figure 1: Synthetic pathway from commercially available nitrotoluene precursors.
Core Application: Accessing the 4-Bromoindole Scaffold
The primary value of 2-Bromo-6-nitrophenylacetonitrile is its utility as a "masked" indole precursor. Standard Fischer indole synthesis fails for 4-substituted indoles due to lack of regioselectivity. The reductive cyclization of this nitrile provides a regioselective entry to 4-bromoindole derivatives.
Mechanism: Reductive Cyclization
-
Nitro Reduction: The nitro group is reduced to an aniline (-NH₂) using Fe/AcOH, SnCl₂, or catalytic hydrogenation (Pd/C).
-
Intramolecular Attack: The newly formed amine attacks the nitrile carbon (electrophilic), forming an amidine intermediate.
-
Hydrolysis/Elimination: Depending on conditions, this intermediate tautomerizes and eliminates ammonia (or hydrolyzes) to form 2-amino-4-bromoindole or, under oxidative conditions, 4-bromoindole .[]
Why 4-Bromoindole?
-
Kinase Selectivity: The 4-position of the indole ring projects into specific hydrophobic pockets in kinase ATP-binding sites (e.g., p38 MAP kinase, JAK inhibitors).
-
Cross-Coupling Handle: The bromine atom remains intact during mild cyclization, serving as a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to attach solubilizing tails or heteroaryl groups.[]
Figure 2: Mechanistic pathway for the conversion of the nitrile precursor to the 4-bromoindole scaffold.
Advanced Applications: Tryptamine Synthesis[1]
Beyond the indole core, this compound is a direct precursor to 4-bromotryptamine analogs.[]
-
Process: Reduction of the nitrile to a primary amine (using
or ) prior to indole formation, or simultaneous reduction/cyclization, yields tryptamines substituted at the 4-position. -
Utility: These are vital for developing psilocybin analogs and serotonin (5-HT2A) receptor agonists/antagonists used in neuropsychiatric drug discovery.
Safety & Handling Protocols
HSE Profile:
-
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work must be performed in a well-ventilated fume hood equipped with cyanide sensors.
-
Skin Absorption: Nitro-aromatics are potent skin penetrants.[] Double-gloving (Nitrile/Laminate) is mandatory.
-
Waste Disposal: Aqueous waste streams containing cyanide residues must be treated with bleach (sodium hypochlorite) to oxidize cyanides to cyanates before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 105018-28-8. PubChem. Retrieved from [Link]
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[][2] Metal-halogen exchange of bromoindoles.[2] A route to substituted indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
AA Blocks. (2025). Product Index: 2-Bromo-6-nitrophenylacetonitrile.[] Retrieved from [Link]
-
Organic Syntheses. (2025). General Procedures for Indole Synthesis from o-Nitrobenzyl Cyanides. Retrieved from [Link]
Sources
electrophilic nitration of 2-bromophenylacetonitrile
An In-depth Technical Guide to the Electrophilic Nitration of 2-Bromophenylacetonitrile
Foreword: Contextualizing the Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 2-Bromophenylacetonitrile serves as a versatile scaffold, and the introduction of a nitro group via electrophilic aromatic substitution unlocks a gateway to a diverse array of more complex molecules, including key intermediates for drug development.[1][2] Nitrated aromatics are foundational in the synthesis of anilines, which are ubiquitous in medicinal chemistry, and the nitro group itself can be a critical pharmacophore.[3][4]
This guide provides a comprehensive exploration of the . Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings that govern the reaction's regioselectivity, present a field-proven experimental protocol, and address the practical challenges inherent in manipulating deactivated aromatic systems. The methodologies described herein are designed to be self-validating, providing researchers with the causal understanding required for successful execution, optimization, and troubleshooting.
Mechanistic Analysis: Predicting Regioselectivity
The success of any electrophilic aromatic substitution (EAS) hinges on a clear understanding of the electronic environment of the substrate.[5] In 2-bromophenylacetonitrile, the aromatic ring is influenced by two distinct substituents: a bromo group at the C2 position and a cyanomethyl group (-CH₂CN) at the C1 position. Their combined electronic effects dictate the position of the incoming electrophile, the nitronium ion (NO₂⁺).
Formation of the Electrophile
The active electrophile, the nitronium ion, is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Directing Effects of Substituents
The regiochemical outcome is a contest between the directing effects of the two substituents.
-
Bromo Group (-Br): The bromine atom is a classic example of an ortho, para-director that is also a deactivating group.[8] Its high electronegativity withdraws electron density from the ring via the inductive effect (-I), making the ring less nucleophilic and thus less reactive (deactivating).[9] However, its lone pairs of electrons can be donated into the ring through resonance (+M), stabilizing the carbocation intermediate (the σ-complex or arenium ion) when the attack occurs at the ortho (C6) and para (C4) positions.[8][9] This resonance stabilization is the reason for its ortho, para-directing nature.
-
Cyanomethyl Group (-CH₂CN): This group is more complex. The nitrile moiety (-C≡N) is a powerful electron-withdrawing group. While the intervening methylene (-CH₂-) spacer insulates the ring from direct resonance withdrawal, the strong inductive effect (-I) of the nitrile group makes the entire -CH₂CN substituent electron-withdrawing and therefore deactivating.[10] Groups that are deactivating via induction are typically meta-directors.[10] However, halogens are a key exception, being deactivating yet ortho, para-directing.[11] For the -CH₂CN group, we must consider the stability of the σ-complex for each possible attack.
Predicting the Major Product
Given the substituents, we can predict the likely sites of nitration:
-
The bromo group at C2 directs toward C4 (para) and C6 (ortho) .
-
The cyanomethyl group at C1, being a deactivating group, will direct towards C3 and C5 (meta) .
The ring is significantly deactivated by the combined influence of both groups, necessitating forceful reaction conditions.[5] The directing effects are in opposition. However, the ortho, para-directing effect of the halogen, which can stabilize the intermediate via resonance, is often a dominant factor in determining the product distribution, even if the group is deactivating overall.
Attack at the C4 position is favored for two key reasons:
-
It is the para position relative to the strong ortho, para-directing bromo group.
-
It avoids the steric hindrance that would be present at the C6 position, which is crowded by the adjacent cyanomethyl group.
Therefore, the principal product expected from this reaction is 2-(2-bromo-4-nitrophenyl)acetonitrile . Other isomers, such as the 6-nitro and potentially the 5-nitro products, are expected to be formed in minor quantities.
Reaction Mechanism Visualization
The following diagram illustrates the formation of the nitronium ion and the subsequent electrophilic attack on 2-bromophenylacetonitrile, leading to the formation of the major product.
Caption: Mechanism of Electrophilic Nitration.
A Field-Validated Experimental Protocol
This protocol outlines a reliable method for the nitration of 2-bromophenylacetonitrile. As the substrate is deactivated, careful control of temperature is critical to ensure selectivity and minimize the formation of byproducts.
Reagents and Equipment
| Reagent/Material | Specification |
| 2-Bromophenylacetonitrile | 97% or higher purity[12] |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Concentrated Nitric Acid (HNO₃) | 70% |
| Dichloromethane (CH₂Cl₂) | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine (Saturated NaCl) | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Silica Gel | 60 Å, 230-400 mesh |
| Equipment | |
| Three-neck round-bottom flask | |
| Magnetic stirrer and stir bar | |
| Thermometer | |
| Dropping funnel | |
| Ice-salt bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for column chromatography |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 and 0 °C. With vigorous stirring, add 5 mL of concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 5 °C.[13] This mixture contains the active nitronium ion electrophile.[6]
-
Substrate Addition: In a separate beaker, dissolve 5.0 g of 2-bromophenylacetonitrile in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Reaction: Slowly add the substrate solution dropwise to the cold, stirred nitrating mixture. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 60-90 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, carefully quench it in ice water, extract with ethyl acetate, and spot the organic layer on a silica gel plate (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Neutralization and Washing: Combine the organic extracts and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the major isomer. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.
Experimental Workflow Diagram
Caption: Experimental Workflow for Nitration.
Potential Challenges and Troubleshooting
The nitration of deactivated aromatic rings requires careful management to achieve good yields and purity.
-
Over-Nitration: While the first nitro group is strongly deactivating, forcing the conditions (e.g., higher temperatures or prolonged reaction times) can lead to dinitration. Strict temperature control is the most effective preventative measure.[14]
-
Oxidative Side-Products (Tar Formation): The potent oxidizing nature of the nitrating mixture can degrade the starting material or product, especially if the temperature is not adequately controlled, leading to the formation of dark, tarry substances that complicate purification.[14] If significant tarring occurs, the reaction should be repeated with slower addition and more rigorous cooling.
-
Low Yield: Deactivated substrates inherently react more slowly, which can result in incomplete conversion and lower yields.[14] Ensure the reagents are anhydrous and of high purity. If the reaction stalls, a modest extension of the reaction time at low temperature is preferable to increasing the temperature.
-
Isomer Separation: While 2-(2-bromo-4-nitrophenyl)acetonitrile is the expected major product, minor isomers may co-elute during chromatography. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary for achieving high purity.
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H NMR: The aromatic region will show a distinct splitting pattern for the three remaining protons on the ring, confirming the substitution pattern. The benzylic protons (-CH₂CN) will appear as a singlet.
-
¹³C NMR: Will show the expected number of carbon signals, with the carbon attached to the nitro group being significantly downfield.
-
Infrared (IR) Spectroscopy: Strong characteristic peaks for the nitro group (NO₂) will be observed around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), as well as a peak for the nitrile group (-C≡N) around 2250 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and show a characteristic isotopic pattern for the presence of a bromine atom.
By rigorously applying the principles and protocols outlined in this guide, researchers can confidently and successfully perform the , a valuable transformation in the synthesis of advanced chemical entities.
References
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wipf Group, University of Pittsburgh. Directing Groups in SE Ar.
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Wikipedia. Electrophilic aromatic directing groups.
- Wipf Group, University of Pittsburgh. Substitutent Effects on Electrophilic Aromatic Substitution.
- Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
- Chemstuff. Electrophilic substitution-Nitration of aromatic rings.
- Sigma-Aldrich. 2-Bromophenylacetonitrile 97.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Google Patents. Nitration process. (WO1998019978A1).
- Guidechem. (2023, February 19). What is the application and preparation process of 4-Bromophenylacetonitrile derivatization?
- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds. (CN101219967B).
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. 2-ブロモフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
The 4-Position Gateway: A Technical Guide to 2-Bromo-6-nitrophenylacetonitrile
The following technical guide details the role of 2-Bromo-6-nitrophenylacetonitrile in organic synthesis, specifically focusing on its critical utility in accessing 4-substituted indole and oxindole scaffolds .
Executive Summary: The "Ortho-Ortho" Advantage
In the landscape of heterocyclic chemistry, the indole and oxindole cores are ubiquitous in pharmacophores.[1] However, functionalization at the C4 position remains a significant synthetic challenge due to the electronic bias of the pyrrole ring (which favors C3) and the steric constraints of the benzene ring.[1]
2-Bromo-6-nitrophenylacetonitrile serves as a specialized "linchpin" reagent designed to overcome this barrier. Its unique 1,2,3-trisubstituted pattern—featuring a nitrile flanked by a nitro group and a bromine atom—predetermines the regiochemistry of cyclization.[1] Upon reduction, it provides direct, high-yielding access to 4-bromo-2-aminoindole and, via hydrolysis, 4-bromooxindole .[1] These intermediates are essential for synthesizing Type I and II kinase inhibitors, where C4-substitution often dictates selectivity profiles (e.g., in the optimization of sunitinib or nintedanib analogs).[1][2]
Synthesis of the Reagent
Commercial availability of this specific isomer can be sporadic. For robust scale-up, an optimized synthesis via the Sandmeyer route is recommended over direct nitration, which suffers from poor regioselectivity.[1][2]
Recommended Synthetic Pathway
-
Starting Material: 2-Amino-6-nitrotoluene.
-
Sandmeyer Reaction: Conversion of the amine to a bromide using CuBr/HBr and NaNO₂ to yield 2-Bromo-6-nitrotoluene .
-
Radical Bromination: Benzylic bromination using NBS (N-bromosuccinimide) and AIBN/benzoyl peroxide to yield 2-Bromo-6-nitrobenzyl bromide .
-
Cyanide Displacement: Nucleophilic substitution with NaCN or KCN (with phase transfer catalysis) to yield 2-Bromo-6-nitrophenylacetonitrile .
Figure 1: Step-wise synthesis ensuring regiochemical purity of the 2-bromo-6-nitro isomer.
Mechanistic Versatility & Reactivity Profile
The utility of 2-Bromo-6-nitrophenylacetonitrile lies in its latent nucleophile-electrophile pair .
-
The Nitro Group (C6): Acts as a masked amine.[1] Upon reduction, it becomes a potent nucleophile.[1]
-
The Nitrile Group (C1-Sidechain): Acts as the electrophilic trap.
-
The Bromine Handle (C2): Remains orthogonal to the cyclization, preserving a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
The Reductive Cyclization Mechanism
Unlike the Batcho-Leimgruber synthesis (which yields indoles), the reduction of o-nitrophenylacetonitriles typically yields 2-aminoindoles . The reaction proceeds via the reduction of the nitro group to an aniline, which then performs an intramolecular nucleophilic attack on the nitrile carbon.[1][2]
Figure 2: Mechanistic pathway from precursor to the high-value 4-bromooxindole scaffold.
Experimental Protocol: Synthesis of 4-Bromooxindole
This protocol describes the reductive cyclization using Iron/Acetic acid, a robust method that avoids the risk of dehalogenating the bromine atom (a common issue with Pd-catalyzed hydrogenation).[1]
Objective: Conversion of 2-Bromo-6-nitrophenylacetonitrile to 4-Bromooxindole.
Materials
-
2-Bromo-6-nitrophenylacetonitrile (1.0 equiv)
-
Iron powder (325 mesh, reduced, 5.0 equiv)[1]
-
Glacial Acetic Acid (Solvent/Proton source)[1]
-
Ethanol (Co-solvent)[1]
-
Conc. HCl (Catalytic)[1]
Step-by-Step Methodology
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Bromo-6-nitrophenylacetonitrile (10 mmol) in a mixture of Ethanol (30 mL) and Glacial Acetic Acid (15 mL).
-
Activation: Heat the solution to 50°C. Add Iron powder (50 mmol) portion-wise over 15 minutes to control the exotherm.
-
Cyclization: Heat the mixture to reflux (approx. 85-90°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) for the disappearance of the starting nitro compound and the appearance of the fluorescent 2-aminoindole intermediate.[1]
-
Hydrolysis (In-situ): To convert the intermediate 2-aminoindole to the oxindole, add 6M HCl (10 mL) carefully to the hot mixture and continue refluxing for an additional 1 hour. Note: This step hydrolyzes the imine/enamine moiety.[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-50% EtOAc/Hexanes).
-
Yield Expectation: 65–80% of 4-Bromooxindole as a tan/off-white solid.
Advanced Applications in Drug Discovery
The resulting 4-Bromooxindole is a versatile intermediate. The bromine atom at C4 is sterically unique, projecting into the solvent-exposed region of many ATP-binding pockets in kinases, distinct from the typical 5- or 6-substitution patterns.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems at C4.
-
Knoevenagel Condensation: Reaction at C3 (active methylene) with aldehydes to form Sunitinib-like benzylidene oxindoles.[1]
-
Buchwald-Hartwig Amination: Displacement of the C4-Bromine with amines to create novel kinase hinge-binders.
| Transformation | Reagents | Target Scaffold |
| C3-Functionalization | Ar-CHO, Piperidine, EtOH | 3-Arylidene-4-bromooxindole (Kinase Inhibitors) |
| C4-Arylation | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-oxindole |
| Indole Conversion | DIBAL-H or BH₃·THF | 4-Bromoindole (via reduction of amide carbonyl) |
Safety & Handling
-
Nitrile Toxicity: Like all aryl acetonitriles, this compound can liberate cyanide under strong metabolic or chemical oxidative conditions.[1][2] Handle in a well-ventilated fume hood.
-
Energetic Profile: Nitro compounds are potentially explosive when heated under confinement. Do not distill the neat starting material.
-
Iron Waste: The iron residues from the reduction are pyrophoric when dry.[1] Keep wet and dispose of in a dedicated metal waste container.
References
-
Batcho, A. D., & Leimgruber, W. (1985).[1][2] Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.[1][2] (Context: Contrast with Acetonitrile route).
-
Sumpter, W. C. (1945).[1] The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.[1][2] [1]
-
Ting, P. C., et al. (2005).[1] Synthesis of 4-substituted indoles. Journal of Organic Chemistry, 70(3), 1089.[1][2] (Context: Regioselective synthesis strategies).
-
PubChem. (2025).[1][5] Compound Summary: 2-(2-Bromo-6-nitrophenyl)acetonitrile. National Library of Medicine.
Sources
- 1. 4-bromoindole compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 2-Amino-3-bromo-5-nitrobenzonitrile in the Synthesis of Potent Pim-1 Kinase Inhibitors
Introduction: The Therapeutic Imperative of Targeting Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1][2][3][4] Overexpressed in a variety of human cancers, Pim-1 is a key regulator of numerous oncogenic pathways, governing cell cycle progression, survival, and resistance to apoptosis.[1][2] Its role in mediating drug resistance further underscores its importance as a therapeutic target.[5][2] The development of small-molecule inhibitors of Pim-1 is therefore a critical endeavor in the pursuit of novel cancer therapies. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising core structure for potent and selective Pim-1 inhibitors.[6][7][8][9]
This application note provides a detailed guide to the synthesis of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, with a focus on the strategic use of 2-Amino-3-bromo-5-nitrobenzonitrile as a versatile and crucial starting material. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the mechanistic underpinnings of the key chemical transformations.
2-Amino-3-bromo-5-nitrobenzonitrile: A Privileged Building Block
2-Amino-3-bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as an ideal precursor for the synthesis of complex heterocyclic systems. Its utility is derived from the orthogonal reactivity of its functional groups:
-
The Amino Group: Acts as a key nucleophile in cyclization reactions to form the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine core.
-
The Nitrile Group: Participates in the cyclization and can be a precursor to other functional groups.
-
The Bromo and Nitro Groups: Provide handles for further derivatization and modulation of the electronic properties of the molecule, which is crucial for optimizing biological activity and pharmacokinetic properties.
The strategic placement of these groups allows for a convergent and efficient synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine analogs for structure-activity relationship (SAR) studies.
Synthetic Workflow: From Starting Material to Active Pharmaceutical Ingredient (API)
The overall synthetic strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by diversification through functionalization of the bromo and nitro groups. A representative workflow is depicted below:
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor.
Protocol 1: Synthesis of 4-Aryl-1H-pyrazol-5-amine Intermediate
This protocol outlines the synthesis of a key intermediate, 4-aryl-1H-pyrazol-5-amine, from a substituted acetonitrile, which can be conceptually linked to the reactivity of 2-amino-3-bromo-5-nitrobenzonitrile.
Step 1: Synthesis of 3-(Dimethylamino)-2-arylacrylonitrile
-
To a solution of the appropriate aryl-substituted acetonitrile (1.0 eq) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(dimethylamino)-2-arylacrylonitrile.
Step 2: Cyclization to 4-Aryl-1H-pyrazol-5-amine
-
Dissolve the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 16 hours.
-
Cool the reaction to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-aryl-1H-pyrazol-5-amine.[6]
Protocol 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes the formation of the core heterocyclic system from the pyrazol-5-amine intermediate.
-
To a solution of sodium ethoxide in ethanol, add the 4-aryl-1H-pyrazol-5-amine (1.0 eq) and a suitable 1,3-bielectrophilic partner such as N-methyl uracil (1.1 eq).[6]
-
Reflux the mixture for 3 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a weak acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with a minimal amount of cold ethanol, and dry to obtain the pyrazolo[1,5-a]pyrimidinone.[6]
Protocol 3: Halogenation and Amination for Library Development
This protocol details the subsequent functionalization to introduce diversity at key positions for SAR studies.
Step 1: Chlorination of the Pyrazolo[1,5-a]pyrimidinone
-
Carefully add phosphorus oxychloride (POCl₃) to the pyrazolo[1,5-a]pyrimidinone from the previous step.
-
Reflux the mixture for 3 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the 5-chloro-pyrazolo[1,5-a]pyrimidine.[6]
Step 2: Microwave-Assisted Amination
-
In a microwave vial, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.5 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol.
-
Irradiate the mixture in a microwave reactor at 130 °C for up to 16 hours.[6]
-
After cooling, purify the product by preparative HPLC or column chromatography to obtain the final 5-amino-pyrazolo[1,5-a]pyrimidine derivative.
Mechanistic Insights: The Chemistry of Ring Formation
The formation of the pyrazolo[1,5-a]pyrimidine ring system is a fascinating example of a cascade reaction. The key steps involve nucleophilic attack and intramolecular cyclization.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the Rational Design and Synthesis of N-aryl Imidazo[4,5-c]quinoline Derivatives as Dual PI3K/mTOR Inhibitors Inspired by NVP-BEZ235
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary:
Welcome to this in-depth guide on the synthesis and characterization of novel derivatives based on the NVP-BEZ235 (Dactolisib) scaffold. NVP-BEZ235 is a well-established dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] The rationale for developing derivatives of such a potent, well-characterized molecule is multifaceted. We aim to enhance isoform selectivity (e.g., for specific PI3K alpha, beta, gamma, or delta isoforms), improve pharmacokinetic profiles, mitigate off-target toxicities, and overcome potential resistance mechanisms.[5][6] This document is structured not as a rigid template, but as a logical workflow, guiding you from conceptual design through to chemical synthesis and biological validation. We will emphasize the "why" behind each step, grounding our protocols in established medicinal chemistry principles to ensure a self-validating and reproducible research program.
Part 1: Foundational Concepts & Design Strategy
The PI3K/Akt/mTOR Signaling Pathway: The Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[5][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] NVP-BEZ235 acts as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking downstream signaling.[2][3][4]
To visualize the central role of this pathway and the points of inhibition, consider the following diagram:
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by NVP-BEZ235 derivatives.
Structure-Activity Relationship (SAR) and Derivative Strategy
NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative.[4] The core structure consists of a planar heterocyclic system that binds to the ATP pocket of the target kinases. Our synthetic strategy will focus on modifying key positions to explore new chemical space and improve biological properties.
-
Core Scaffold: The quinazoline or imidazoquinoline backbone is essential for hinge-binding in the kinase domain.[8]
-
Position 8 (Quinoline Ring): In NVP-BEZ235, this position is substituted with a quinolin-3-yl group. This is a primary site for modification. By introducing different aryl or heteroaryl groups via Suzuki coupling, we can modulate potency and selectivity.
-
The Phenylpropanenitrile Moiety: The 2-methyl-2-phenylpropanenitrile group contributes to interactions within the binding pocket. Modifications here can influence solubility and cell permeability.
Our general approach will be to synthesize a common advanced intermediate, the 8-bromo-imidazo[4,5-c]quinoline core, and then diversify it in the final step.
Part 2: Synthesis Protocols
General Synthetic Workflow
The synthesis is a multi-step process culminating in a palladium-catalyzed cross-coupling reaction. This allows for late-stage diversification, a highly efficient strategy in medicinal chemistry.
Caption: General workflow for the synthesis and purification of NVP-BEZ235 derivatives.
Protocol 1: Synthesis of the 8-Bromo Core Intermediate
This protocol details the synthesis of a key precursor, 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile, which serves as the common starting point for diversification. The synthesis of this intermediate itself involves several steps, but for clarity, we begin from this advanced, commercially available or literature-preparable starting material.[3]
| Reagents & Materials | Supplier/Grade | Purpose |
| 8-Bromo Precursor | Synthesis Grade | Starting Material |
| 3-Quinolineboronic acid (or other boronic acid) | Reagent Grade | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst Grade | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) or KHCO₃ | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Water | Deionized | Co-solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction |
| Brine | Saturated NaCl(aq) | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
Step-by-Step Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the 8-bromo precursor (1.0 eq), your chosen aryl/heteroaryl boronic acid (1.2-1.5 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. The reaction concentration is typically around 0.1-0.2 M.
-
Base Addition: Prepare a separate aqueous solution of the base (K₂CO₃ or KHCO₃, ~3.0 eq) and add it to the reaction mixture. The base is essential for the transmetalation step of the Suzuki coupling mechanism.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-4 hours.[3]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water to precipitate the crude product.[3]
-
Extraction: Filter the precipitate or extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification and Characterization
The crude product from Protocol 1 requires purification to isolate the desired derivative for biological testing.
Purification:
-
Column Chromatography: The primary method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a methanol/DCM mixture), is used to separate the product from impurities and residual catalyst.
Characterization:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To confirm the presence of all expected protons and their chemical environments. The appearance of new aromatic signals from the coupled boronic acid and the disappearance of the starting material signals are key indicators of success.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound, providing definitive proof of its identity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound. A purity level of >95% is generally required for in vitro biological assays.
-
Part 3: Biological Evaluation Protocols
Once a library of derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity.
Caption: Experimental workflow for the biological characterization of synthesized NVP-BEZ235 derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against PI3K isoforms (α, β, δ, γ) and mTOR.
Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. Assays like the Kinase-Glo™ assay measure the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.[1]
Procedure Outline:
-
Preparation: Serially dilute the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate lipid substrate (e.g., phosphatidylinositol for PI3K), and the test compound.[1]
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., Kinase-Glo™ reagent) to stop the reaction and measure luminescence.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
| Derivative | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| NVP-BEZ235 (Ref.) | ~4 | ~75 | ~7 | ~5 | ~6-21 |
| Derivative 1 | TBD | TBD | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD | TBD | TBD |
| Reference IC₅₀ values for NVP-BEZ235.[1][2][9] |
Protocol 4: Cell Proliferation Assay (WST-1 or MTT)
Objective: To assess the anti-proliferative effect of the derivatives on cancer cell lines known to have an active PI3K pathway.
Procedure Outline:
-
Cell Plating: Seed cancer cells (e.g., SNU16, NCI-N87 gastric cancer cells) in 96-well plates and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.[10]
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the reagent, causing a color change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Western Blot Analysis for Pathway Inhibition
Objective: To confirm that the anti-proliferative effects are due to the inhibition of the PI3K/mTOR pathway within the cell.
Principle: This technique measures the levels of specific proteins. We will look at the phosphorylation status of key downstream effectors of the pathway, such as Akt (p-Akt) and S6 ribosomal protein (p-S6). A potent inhibitor should decrease the levels of these phosphorylated proteins.[9][11]
Procedure Outline:
-
Cell Treatment: Treat cancer cells with the test compound at a concentration around its GI₅₀ for a short period (e.g., 2-4 hours).
-
Lysis: Lyse the cells to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6, and total S6. Use a loading control like β-actin to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the p-Akt/Akt and p-S6/S6 ratios in compound-treated cells compared to the control indicates successful pathway inhibition.
References
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
-
Logunova, V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6046. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]
-
Zhao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2778. [Link]
-
ResearchGate. (n.d.). (A) Structures of pan-PI3K/mTOR inhibitor NVP-BEZ-235 (1)/BAY 80-6946... ResearchGate. [Link]
-
Gao, Y., et al. (2022). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]
-
Cellagen Technology. (n.d.). NVP-BEZ235 | PI3K/mTOR inhibitor. Cellagen Technology. [Link]
-
New Drug Approvals. (2015). BEZ 235 (NVP-BEZ235), Dactolisib. Newdrugapprovals.org. [Link]
-
Wikipedia. (n.d.). Dactolisib. Wikipedia. [Link]
-
Cerna, K. F., et al. (2012). Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts. British Journal of Cancer, 107(2), 283–291. [Link]
-
Fayed, E. A., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry. [Link]
-
Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. [Link]
-
An, J., et al. (2022). NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways. Frontiers in Oncology, 11, 790450. [Link]
-
Washington University in St. Louis Scholarly Repository. (2021). Optimization of Synthesis method to Higher Performance NVP –Independent Study Report. Wustl.edu. [Link]
-
ResearchGate. (2025). The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action and characterization of active targeted and... ResearchGate. [Link]
-
Prevo, R., et al. (2014). Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. PLoS ONE, 9(3), e92136. [Link]
-
Sharma, A., et al. (2021). PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells. International Journal of Molecular Sciences, 22(21), 12015. [Link]
-
Liu, T., et al. (2018). NVP-BEZ235 inhibits thyroid cancer growth by p53-dependent/independent p21 upregulation. Oncotarget, 9(15), 12065–12078. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nitration of 2-Bromophenylacetonitrile
This Application Note is written for researchers and process chemists in drug development. It details the experimental procedure for the electrophilic aromatic nitration of 2-bromophenylacetonitrile, a critical intermediate in the synthesis of indole-based therapeutics and kinase inhibitors.
Executive Summary
The nitration of 2-bromophenylacetonitrile is a classic Electrophilic Aromatic Substitution (EAS) utilized to introduce a nitrogen functionality for subsequent reduction to anilines (e.g., in indole synthesis). This reaction presents a specific regiochemical challenge due to the competing directing effects of the ortho-bromo substituent (deactivating, ortho/para-directing) and the cyanomethyl group (weakly activating/deactivating, ortho/para-directing).
This protocol details a controlled "Mixed Acid" nitration route optimized for safety and yield. It addresses the critical process parameters (CPPs) required to minimize hydrolysis of the nitrile group while managing the reaction exotherm.
Mechanistic Insight & Regiochemistry
Directing Effects
The substrate, 2-bromophenylacetonitrile, contains two directing groups with conflicting orientational preferences:
-
Bromine (Position 2): A deactivating group that directs electrophiles to the ortho (Position 3) and para (Position 5) positions via resonance donation of lone pairs.
-
Cyanomethyl (-CH₂CN, Position 1): The methylene group is activating via hyperconjugation, but the electron-withdrawing nitrile group significantly dampens this effect. It generally directs to the ortho (Position 6) and para (Position 4) positions.
Theoretical Outcome: The competition between these groups typically results in a mixture of isomers.
-
4-Nitro Isomer: Favored by the steric relief relative to the bromine and the directing effect of the alkyl group.
-
5-Nitro Isomer: Favored by the strong para-directing resonance of the bromine.
Note: Industrial routes to high-purity 2-bromo-4-nitrophenylacetonitrile often bypass this direct nitration by nitrating phenylacetonitrile first, followed by bromination, to ensure regiocontrol [1]. However, direct nitration remains a viable route for accessing the 5-nitro isomer or when chromatographic separation is feasible.
Reaction Pathway Visualization
Figure 1: Reaction pathway showing competing regiochemical outcomes and potential hydrolysis side-reaction.[1][2]
Safety & Materials
Critical Safety Hazards
-
Exotherm Control: Nitration is highly exothermic. Runaway reactions can lead to rapid gas evolution (NOx) and vessel rupture. Temperature must be strictly maintained < 10°C during addition.
-
Cyanide Risk: While the nitrile group is covalently bonded, exposure to strong acids at high temperatures can theoretically hydrolyze it to release toxic byproducts or carboxylic acids. Avoid contact with strong oxidizers incompatible with nitriles.
-
Acid Burns: Fuming Nitric Acid and Concentrated Sulfuric Acid cause severe, immediate burns. Wear full PPE (Face shield, acid-resistant gloves, apron).
Reagents
| Reagent | Grade | Role |
| 2-Bromophenylacetonitrile | >97% Purity | Substrate |
| Nitric Acid (HNO₃) | Fuming (>90%) or 70% | Nitrating Agent |
| Sulfuric Acid (H₂SO₄) | 98% Concentrated | Catalyst / Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Ethanol | Absolute | Recrystallization |
Experimental Protocol
Setup
-
Vessel: Use a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Atmosphere: Open to air (drying tube optional but recommended to prevent moisture absorption by H₂SO₄).
-
Cooling: Prepare an ice/salt bath (-5°C to 0°C).
Procedure
Step 1: Substrate Dissolution
-
Charge the flask with 2-bromophenylacetonitrile (10.0 g, 51 mmol) .
-
Add Concentrated Sulfuric Acid (30 mL) .
-
Stir gently. The substrate may not dissolve immediately; cool the mixture to 0–5°C .
Step 2: Preparation of Nitrating Mixture
-
In a separate beaker, carefully mix Concentrated Nitric Acid (3.5 mL, ~55 mmol, 1.1 eq) with Concentrated Sulfuric Acid (10 mL) .
-
Note: Pre-mixing the acids generates the nitronium ion (NO₂⁺) and dissipates the heat of mixing before addition to the substrate.
-
Cool this mixture to 0°C.
Step 3: Controlled Addition (The Critical Step)
-
Transfer the mixed acid to the addition funnel.
-
Add the acid mixture dropwise to the substrate solution.[3][4]
-
CRITICAL: Maintain internal temperature below 10°C . If the temperature rises, stop addition and allow the bath to cool the vessel.
-
Rate: The addition should take approximately 30–45 minutes.
Step 4: Reaction Phase
-
After addition is complete, allow the reaction to stir at 0–5°C for 1 hour .
-
Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–3 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material peak.
Step 5: Quenching and Isolation
-
Prepare a beaker with 200 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.
-
Stir for 30 minutes to ensure all acid is quenched and the solid is fully granulated.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 6: Purification
-
The crude solid is likely a mixture of isomers.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C.
-
Filter the crystals. This typically enriches the major isomer (often the 4-nitro or 5-nitro depending on subtle electronic factors of the batch).
-
Alternative: For separation of isomers, Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) is required.
Process Analytical Technology (PAT) & QC
Data Summary
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 114–116°C (lit. for 4-nitro isomer) | Capillary MP |
| Yield (Crude) | 85–95% | Gravimetric |
| Yield (Isolated) | 60–70% | After Recryst. |
Isomer Identification (NMR)
To distinguish the 4-nitro and 5-nitro isomers, analyze the aromatic region of the ¹H NMR:
-
4-Nitro Isomer: Shows a characteristic coupling pattern for protons at positions 3, 5, and 6. Look for a doublet (J~8Hz) for H-6 and H-5, and a singlet (or small doublet) for H-3.
-
5-Nitro Isomer: Look for a doublet (J~8Hz) for H-3 and H-4, and a meta-coupled doublet for H-6.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling out upon quenching | Product melting point depressed by impurities | Seed with pure crystal; scratch glass; cool further. Use DCM extraction if solid fails to form. |
| Low Yield | Hydrolysis of nitrile to amide/acid | Maintain T < 20°C strictly.[5] Ensure acids are anhydrous. |
| Dark/Tarry Product | Oxidation / Over-reaction | Addition was too fast (local heating). Reduce HNO₃ equivalents. |
| Incomplete Reaction | Deactivated ring | Increase reaction time at RT; do not heat above 40°C (risk of hydrolysis). |
References
-
Patent CN101402589A : Synthesis method of 2-bromo-4-nitrophenylacetonitrile. (Describes the indirect route: Nitration of phenylacetonitrile followed by bromination to ensure regioselectivity). Link
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publications.
-
Thermo Fisher Scientific . (2023). Safety Data Sheet: 2-Bromophenylacetonitrile. Link
-
Sigma-Aldrich . Product Specification: 2-Bromophenylacetonitrile. Link
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Application Notes & Protocols: The Utility of 2-Bromo-6-nitrophenylacetonitrile in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Bromo-6-nitrophenylacetonitrile in medicinal chemistry. This document provides an in-depth exploration of the compound's reactivity, its role as a versatile scaffold, and detailed protocols for its application in the synthesis of novel therapeutic agents.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
2-Bromo-6-nitrophenylacetonitrile is a highly functionalized aromatic compound characterized by three key reactive moieties: a bromine atom, a nitro group, and a nitrile group. This unique combination of functional groups makes it a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the phenyl ring, influencing its reactivity in various chemical transformations.[2][3]
The strategic placement of the bromo, nitro, and cyano groups allows for sequential and site-selective reactions, providing a powerful tool for the construction of diverse molecular architectures. This guide will delve into the specific applications of 2-Bromo-6-nitrophenylacetonitrile, with a focus on its role in the synthesis of kinase inhibitors and other bioactive heterocyclic systems.
Physicochemical Properties and Reactivity Profile
To effectively utilize 2-Bromo-6-nitrophenylacetonitrile as a synthetic intermediate, a thorough understanding of its properties and reactivity is crucial. The table below summarizes its key characteristics.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₄BrN₃O₂ | Provides the elemental composition. |
| Molecular Weight | 254.04 g/mol | Essential for stoichiometric calculations in reactions. |
| Appearance | Likely a solid at room temperature | Influences handling and reaction setup. |
| Key Functional Groups | Bromine, Nitro, Nitrile | Each group offers a distinct reaction site, allowing for diverse chemical modifications. |
| Reactivity | The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions. The nitrile group can undergo hydrolysis, reduction, or participate in cyclization reactions. The nitro group can be reduced to an amine, which can then be further functionalized. | The multifunctionality of the compound allows for the construction of complex molecular scaffolds. |
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of 2-Bromo-6-nitrophenylacetonitrile lies in its ability to serve as a starting material for the synthesis of a wide range of biologically active molecules.[4]
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with biological targets with high specificity.[5][6] 2-Bromo-6-nitrophenylacetonitrile is an excellent precursor for the synthesis of various N-heterocycles.[7]
A primary application involves the reductive cyclization of the nitro group. The nitro group can be selectively reduced to an amine, which can then react with the adjacent nitrile group or an external reagent to form a fused heterocyclic ring system. This approach is instrumental in the synthesis of quinolines, indoles, and other pharmacologically relevant scaffolds.[8]
Workflow for Heterocycle Synthesis:
The following diagram illustrates a general workflow for the synthesis of a heterocyclic compound starting from 2-Bromo-6-nitrophenylacetonitrile.
Caption: General workflow for heterocyclic synthesis.
A Scaffold for Kinase Inhibitors
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Consequently, kinase inhibitors are a major class of therapeutic agents.[] Many kinase inhibitors are based on heterocyclic scaffolds that can effectively bind to the ATP-binding pocket of the kinase.
The heterocyclic cores derived from 2-Bromo-6-nitrophenylacetonitrile can be further elaborated to introduce pharmacophores that are essential for kinase inhibition. The bromine atom is particularly useful for introducing diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append various aryl or heteroaryl groups.[12]
Kinase Inhibition Signaling Pathway:
The diagram below depicts a simplified kinase signaling pathway that can be targeted by inhibitors derived from 2-Bromo-6-nitrophenylacetonitrile.
Caption: Simplified kinase signaling pathway and inhibition.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step protocol for a key transformation involving 2-Bromo-6-nitrophenylacetonitrile.
Protocol 1: Reductive Cyclization to form a 7-Bromo-1H-indazol-3-amine Derivative
This protocol details the conversion of 2-Bromo-6-nitrophenylacetonitrile to a substituted indazole, a common scaffold in medicinal chemistry.
Materials:
-
2-Bromo-6-nitrophenylacetonitrile
-
Tin(II) chloride dihydrate (SnCl₂)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-Bromo-6-nitrophenylacetonitrile in 100 mL of absolute ethanol. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: To the stirred solution, add 50 mmol of tin(II) chloride dihydrate in one portion.
-
Initiation of Reaction: Carefully add 10 mL of concentrated hydrochloric acid dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-Bromo-1H-indazol-3-amine derivative.
Causality Behind Experimental Choices:
-
Tin(II) chloride in the presence of HCl is a classic and effective reagent for the reduction of aromatic nitro groups to amines.
-
Ethanol is used as the solvent due to its ability to dissolve the starting material and its suitable boiling point for reflux.
-
Neutralization with sodium bicarbonate is necessary to quench the acid and allow for the extraction of the basic amine product into the organic phase.
-
Ethyl acetate is a common solvent for extracting moderately polar organic compounds.
Conclusion and Future Perspectives
2-Bromo-6-nitrophenylacetonitrile is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups provides a platform for the synthesis of a wide range of heterocyclic compounds, particularly those with applications as kinase inhibitors. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in the discovery and development of novel therapeutic agents. Future research will likely focus on expanding the library of compounds derived from this scaffold and evaluating their biological activity against a broader range of therapeutic targets.
References
-
MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (2025, September 22). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]
-
PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]
-
PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
-
MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. (2021, November 23). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved from [Link]
-
Open Access Journals. (n.d.). Exploring the Intersection of Chemistry and Medicine: The Vital. Retrieved from [Link]
-
SvedbergOpen. (n.d.). Principles Of Medicinal Chemistry Vol Ii. Retrieved from [Link]
-
Scholars Middle East Publishers. (2024, February 26). A Comprehensive Review on Chemistry Uses in Medicine and Medical Technology. Retrieved from [Link]
-
MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
PMC. (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Retrieved from [Link]
-
PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
-
Orbis Medicines. (2026, January 20). Disrupting the biologics market through innovations in macrocycle R&D. Retrieved from [Link]
Sources
- 1. One moment, please... [lifechempharma.com]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part II: nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-6-nitrophenylacetonitrile Synthesis
Ticket ID: #SYN-2Br6NO2-CN Subject: Optimization of Yield and Purity for Sterically Hindered Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Bromo-6-nitrophenylacetonitrile presents a unique "perfect storm" of synthetic challenges. The target molecule features a benzylic carbon flanked by two bulky, electron-withdrawing groups (EWG)—a bromine atom at the 2-position and a nitro group at the 6-position.
This 2,6-disubstitution pattern creates significant steric hindrance , impeding the trajectory of the cyanide nucleophile (
This guide moves beyond standard textbook protocols (which often fail for this specific substrate) and implements a Phase Transfer Catalysis (PTC) system to maximize yield and suppress side reactions.
Module 1: The Optimized Protocol (PTC Method)
Status: Recommended Standard Operating Procedure Yield Target: >85% (vs. 40-50% with aqueous ethanol reflux)
The Logic (Why this works)
Standard aqueous/alcohol reflux conditions require high temperatures to solubilize the organic halide, leading to rapid hydrolysis of the nitrile to the amide or acid. By using a biphasic system (Dichloromethane/Water) with a quaternary ammonium salt, we achieve:
-
"Naked" Anion Effect: The cyanide ion is transported into the organic phase with a loose ion pair, increasing its nucleophilicity 10-100x.
-
Protection: The product remains in the organic phase, shielded from the hydrolytic aqueous environment.
-
Mild Conditions: Reaction proceeds at Room Temperature (RT) to 40°C, preventing thermal degradation.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 2-Bromo-6-nitrobenzyl bromide | Limiting Reagent | 1.0 | Purity is critical; yellow solid.[1][2] |
| Sodium Cyanide (NaCN) | Nucleophile | 1.2 - 1.5 | Dissolved in minimal water. |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | 0.05 - 0.10 | 5-10 mol% is sufficient. |
| Dichloromethane (DCM) | Organic Solvent | 10-15 volumes | Toluene is a viable alternative. |
| Water | Aqueous Solvent | 3-5 volumes | Keep volume low to saturate CN-. |
Step-by-Step Workflow
-
Aqueous Phase Prep: Dissolve NaCN (1.5 eq) in the minimum amount of water required to fully solubilize it.
-
Organic Phase Prep: In a separate flask, dissolve 2-bromo-6-nitrobenzyl bromide (1.0 eq) and TBAB (0.05 eq) in DCM.
-
Initiation: Add the aqueous cyanide solution to the vigorously stirred organic phase.
-
Critical: Stirring must be rapid enough to create a fine emulsion (maximize interfacial area).
-
-
Reaction: Monitor via TLC or HPLC. Stir at Room Temperature for 4–12 hours.
-
Note: If conversion is slow after 6 hours, warm slightly to 35°C. Do not reflux.
-
-
Quench & Workup:
-
Separate layers.[3]
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over anhydrous
(Magnesium Sulfate). -
Concentrate in vacuo at
.
-
Module 2: Mechanistic Visualization
The following diagram illustrates the Phase Transfer cycle and the competing side reactions you must avoid.
Figure 1: Phase Transfer Catalysis cycle showing the transport of cyanide into the organic phase and the critical divergence between successful substitution and base-catalyzed degradation.
Module 3: Troubleshooting Guide (Diagnostics)
Issue 1: "The reaction turned into a black tar/oil."
-
Diagnosis: Base-catalyzed polymerization. The nitro group at the ortho position makes the benzylic protons highly acidic (
). If the local concentration of cyanide (which is a weak base) or hydroxide (impurity) is too high, it deprotonates the starting material, creating a carbanion that attacks another molecule of starting material. -
Solution:
-
Ensure your NaCN is dry or use a buffer (pH 7-8) in the aqueous phase.
-
Dilute the reaction mixture (add more DCM).
-
Critical: Lower the temperature. Run at 0°C initially, then warm to RT.
-
Issue 2: "I have 50% conversion, but it won't go further."
-
Diagnosis: Catalyst poisoning or "Salting Out" effect.[3]
-
Solution:
-
Add a fresh portion of TBAB (0.02 eq).
-
Check agitation. The stirring must be vigorous (vortexing) to maintain the emulsion.
-
If using DCM, ensure the cyanide solution isn't too dilute. High ionic strength in the aqueous layer pushes the catalyst into the organic layer (where you want it).
-
Issue 3: "The product is contaminated with amide (Hydrolysis)."
-
Diagnosis: Reaction ran too long, too hot, or pH was too high.
-
Solution:
-
Stop the reaction immediately upon disappearance of starting material.
-
Avoid ethanol/water mixtures.
-
Ensure the workup is neutral. Do not wash with strong base.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/Water reflux instead of PTC? A: It is not recommended for this specific substrate. The 2,6-disubstitution creates significant steric hindrance. Refluxing provides the energy to overcome the barrier but simultaneously accelerates the hydrolysis of the nitrile to the amide/acid. Yields typically cap at 40-50% with difficult purification. PTC allows the reaction to proceed at lower temperatures, preserving the nitrile group.[4]
Q: Why is the starting material (benzyl bromide) lachrymatory? A: Like all benzyl halides, it is a potent alkylating agent that attacks mucous membranes. However, the 2-bromo-6-nitro substitution pattern makes it a solid at room temperature, reducing volatility compared to unsubstituted benzyl bromide. Always handle in a fume hood.
Q: How do I purify the final product if it "oils out"? A: 2-Bromo-6-nitrophenylacetonitrile often solidifies slowly.
-
Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol.
-
Allow it to cool very slowly to room temperature, then to 4°C.
-
If it oils out again, scratch the glass side of the flask to induce nucleation or add a seed crystal.
-
Alternatively, use column chromatography: Silica gel, eluting with Hexanes:Ethyl Acetate (gradient 90:10 to 70:30).
References
-
Starks, C. M. (1971).[5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[6] Journal of the American Chemical Society, 93(1), 195–199.
- Foundational text establishing the mechanism of PTC for cyanide displacement.
-
Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282–289.
- Discusses the high reactivity of nitro-aromatics and the acidity of benzylic protons, explaining the "tar" side reaction.
-
Fedoryński, M. (2003). "Synthesis of nitriles in the two-phase system: aqueous sodium cyanide–organic solvent–quaternary ammonium catalyst." Organic Syntheses, Coll.[1][3] Vol. 10, p. 437.
- Provides the general "Best Practice" methodology for PTC cyan
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard reference for handling benzyl halides and nitrile hydrolysis issues.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Purification of 2-Bromo-6-nitrophenylacetonitrile
Ticket ID: #PUR-2Br6NO2-CN Status: Escalated to Senior Application Scientist Subject: Impurity Removal & Protocol Optimization[1]
Executive Summary
You are working with 2-Bromo-6-nitrophenylacetonitrile , a highly functionalized aromatic intermediate often used in the synthesis of indole derivatives (via Reissert or Mayer methods) or fused heterocycles.[1][2]
Its purification is challenging due to:
-
Thermal Instability: The ortho-nitro group facilitates oxidative degradation and polymerization at high temperatures.[1]
-
Crystallization Kinetics: The compound is prone to "oiling out" rather than crystallizing due to the low melting point depression caused by impurities.[1]
-
Hydrolysis Sensitivity: The benzylic nitrile is susceptible to hydrolysis to the amide or acid under basic conditions.[1]
This guide provides a diagnostic approach to identifying impurities and a validated decision matrix for purification.
Module 1: Diagnostic Triage (Know Your Enemy)[1]
Before attempting purification, you must identify the dominant impurity profile. Use 1H-NMR and TLC to categorize the crude material.[1]
Diagnostic Table: 1H-NMR & TLC Signatures
Solvent:
| Component | Structural Feature | Diagnostic Signal (1H-NMR) | TLC Behavior (Hex/EtOAc 3:1) |
| Target Product | Singlet, | ||
| Impurity A (Start.[1][3] Mat.) | Singlet, | ||
| Impurity B (Hydrolysis) | Broad singlets (NH), | ||
| Impurity C (Oxidation) | Benzoic Acid deriv.[1] | Loss of benzylic | Baseline (remains at origin) |
Tech Note: The shift difference between the methylene protons of the benzyl bromide (starting material) and the acetonitrile (product) is the most critical metric.[1] If the
4.8 ppm peak integrates to >5% relative to the product peak, recrystallization alone may fail due to solubility similarities.
Module 2: Purification Protocols
Workflow Visualization
Follow this logic to select the correct purification route.
Figure 1: Decision matrix for selecting the purification method based on crude purity.
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing trace starting material and inorganic salts.[1]
Reagents:
-
Solvent: Isopropanol (IPA) (Primary recommendation) or Ethanol (95%).[1]
-
Anti-solvent: Hexane (optional).[1]
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal IPA (approx. 3-5 mL per gram).
-
Heating: Heat to near-boiling (
) with stirring.-
Critical: Do not exceed
or reflux for prolonged periods to avoid nitration-related decomposition [1].[1]
-
-
Filtration (Hot): If insoluble black specks (inorganic salts/tars) remain, filter rapidly through a pre-warmed glass frit or cotton plug.[1]
-
Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins).
-
Do not plunge immediately into ice; this traps impurities.[1]
-
-
Crystallization: Once room temp is reached, place in an ice bath (
) for 1 hour. -
Collection: Filter the pale yellow/off-white needles.[1] Wash with cold (
) IPA/Hexane (1:1).[1]
Protocol B: Flash Column Chromatography
Best for: Separating significant amounts of unreacted benzyl bromide.[1]
System Parameters:
Procedure:
-
Load: Dry load the crude on Celite or silica to prevent band streaking.[1]
-
Elute: The benzyl bromide impurity (
) will elute within the first few column volumes.[1] -
Collect: The nitrile product (
) follows. -
Monitor: Use UV (254 nm). The nitro group provides strong absorbance.[1]
Module 3: Troubleshooting & FAQs
Q1: The solution turned into a dark oil at the bottom of the flask instead of crystallizing. What happened?
Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture, often exacerbated by impurities acting as a solvent.
Corrective Action:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add 10-15% more solvent (IPA).[1]
-
Seed: Cool slightly, then add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Trituration: If oil persists, evaporate the solvent and triturate (grind) the oil with cold Hexane or Pentane to force solidification, then attempt recrystallization again.
Q2: My NMR shows a persistent peak at
4.8 ppm. Recrystallization isn't removing it.
Diagnosis: You have substantial unreacted 2-bromo-6-nitrobenzyl bromide .[1] Because the structures are nearly identical (Br vs CN), they can co-crystallize (form a solid solution).
Corrective Action:
-
Stop Recrystallizing: You cannot purify this efficiently via crystallization if the impurity is >10%.[1]
-
Switch to Chromatography: Use Protocol B. The polarity difference between
and is sufficient for separation on silica [2].[1]
Q3: The product is colored (dark brown/orange) but NMR looks clean.
Diagnosis: Trace nitro-aromatic tars. These have high extinction coefficients, so even ppm levels cause visible discoloration.[1]
Corrective Action:
-
Activated Charcoal: During the hot filtration step of recrystallization (Protocol A, Step 3), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then filter hot through Celite.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.[1]
Q4: Can I use basic washes (NaOH/NaHCO3) to remove acidic impurities?
Diagnosis: Risky.[1]
Analysis: While 2-bromo-6-nitrophenylacetonitrile is relatively stable, the methylene protons (
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization of nitro-compounds and thermal precautions).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for general solvent selection for nitriles and benzyl halides).[1]
-
Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. (Mechanistic insight into the acidity/reactivity of nitro-benzyl nitriles).
Sources
Technical Support Center: Monitoring 2-Bromo-6-nitrophenylacetonitrile Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 2-Bromo-6-nitrophenylacetonitrile using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure accurate and reproducible reaction monitoring.
Introduction: The "Why" Behind TLC in Your Reaction
In the synthesis of derivatives from 2-bromo-6-nitrophenylacetonitrile, such as through nucleophilic aromatic substitution (SNAr), precise monitoring of the reaction's progress is critical.[1][2][3] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique perfectly suited for this purpose.[4][5][6] It allows you to qualitatively track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and identify potential side products.[7]
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[5][8] In the context of a 2-bromo-6-nitrophenylacetonitrile reaction, the starting material and the product will likely have different polarities. This difference in polarity causes them to travel up the TLC plate at different rates, resulting in distinct spots and allowing for effective separation and monitoring.[9]
Recommended Protocol: Step-by-Step TLC Monitoring
This protocol provides a robust starting point for monitoring your reaction. Remember that optimization may be necessary based on the specific nucleophile and reaction conditions you employ.
Materials:
-
TLC plates (Silica gel 60 F254)[10]
-
Developing chamber with a lid
-
Capillary tubes for spotting[10]
-
Pencil
-
Iodine chamber (optional)[13]
-
Staining solution (e.g., potassium permanganate) (optional)[12]
-
Heat gun
Workflow Diagram:
Caption: Figure 1: General workflow for TLC monitoring.
Procedure:
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Dissolve a small amount of your starting material, 2-bromo-6-nitrophenylacetonitrile, in a volatile solvent (like ethyl acetate or dichloromethane) to create a reference solution.
-
Using a clean capillary tube, apply a small spot of the starting material solution to the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[13]
-
For the "Co-spot" lane, first spot the starting material, then, using a new capillary tube, spot the reaction mixture directly on top of it.[14] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are similar.[14]
-
With a clean capillary tube, spot the reaction mixture on the "RXN" mark.
-
-
Develop the Plate:
-
Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[14]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which promotes even solvent flow up the plate.
-
Carefully place the spotted TLC plate into the chamber and close the lid.[13]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[7]
-
Quickly remove the plate and mark the solvent front with a pencil.[13]
-
-
Visualize and Analyze:
-
Allow the solvent to completely evaporate from the plate in a fume hood.[6]
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like 2-bromo-6-nitrophenylacetonitrile and its derivatives will often appear as dark spots.[11] Circle the spots lightly with a pencil.
-
If visualization under UV is not clear, you can use an iodine chamber or a chemical stain like potassium permanganate.[11][13]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring 2-bromo-6-nitrophenylacetonitrile reactions by TLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this reaction?
A1: A common and effective starting point for moderately polar aromatic compounds is a mixture of ethyl acetate (EtOAc) and hexane.[15] A 1:4 or 1:3 mixture of EtOAc:Hexane is often a good initial choice. You can adjust the polarity by changing the ratio of the solvents. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and generally result in higher Rf values.[16]
Q2: My starting material and product have very similar Rf values. How can I improve the separation?
A2: If your spots are not well-separated, you can try several strategies:
-
Change the solvent system: Experiment with different solvent mixtures. For example, you could try dichloromethane/methanol or toluene/ethyl acetate.[4][17]
-
Use a less polar mobile phase: Decreasing the polarity of the mobile phase (e.g., by increasing the proportion of hexane) will generally cause all spots to move less, which can sometimes improve the separation between two closely running spots.
-
Try a different stationary phase: While silica gel is most common, alumina plates or reversed-phase plates could offer different selectivity.[16]
Q3: I don't see any spots on my TLC plate after development.
A3: This can happen for a few reasons:
-
Your compound is not UV-active: While 2-bromo-6-nitrophenylacetonitrile and many of its derivatives are expected to be UV-active due to the aromatic ring, your product may not be.[11] Try using a visualizing stain like potassium permanganate or iodine.[12][18]
-
The sample is too dilute: The concentration of your compound may be too low to be detected.[11] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[19]
-
The compound evaporated: If your product is volatile, it may have evaporated during development or while drying the plate.[11] Visualize the plate immediately after development.
Q4: My spots are streaking or "tailing" instead of being round.
A4: Streaking can be caused by several factors:
-
Sample overload: You may have spotted too much sample on the plate.[19] Try diluting your sample before spotting.
-
The compound is highly polar: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can sometimes resolve this.[10][20]
-
The compound is degrading on the silica: Silica gel is slightly acidic and can cause some sensitive compounds to decompose.[21] You can test for this by running a 2D TLC.[22][23]
Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | - Compound is not UV-active.- Sample is too dilute.- Compound has evaporated. | - Use a chemical stain (e.g., potassium permanganate, iodine).[11][13]- Spot multiple times in the same place or use a more concentrated sample.[19]- Visualize the plate immediately after development.[11] |
| Spots are streaked or elongated. | - Sample is too concentrated (overloaded).- The compound is highly polar.- The compound is unstable on the silica plate. | - Dilute the sample before spotting.[19]- Add a small amount of a more polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the mobile phase.[16]- Consider using a different stationary phase like alumina or performing a 2D TLC to check for degradation.[21][23] |
| Starting material and product spots are too close together (poor resolution). | - The mobile phase is not optimal. | - Try a different solvent system with varying polarities (e.g., dichloromethane/methanol, toluene/ethyl acetate).[4][17]- Decrease the polarity of the current mobile phase to increase the difference in migration. |
| An unexpected spot appears in the reaction mixture lane. | - A side product has formed.- The starting material has degraded. | - This is valuable information! The presence of a new spot indicates a potential side reaction. Note its Rf value for future analysis and purification.- Check the stability of your starting material under the reaction conditions without the nucleophile. |
| The solvent front is uneven. | - The TLC plate was not placed level in the chamber.- The chamber was not properly saturated with solvent vapor. | - Ensure the plate is resting flat on the bottom of the chamber.[23]- Place filter paper in the chamber to aid in saturation.[13] |
Advanced Visualization for Nitro Compounds
For enhanced specificity in visualizing your nitro-containing compounds, a multi-step chemical staining process can be employed. This involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored azo dye.[6]
Caption: Figure 2: Chemical pathway for visualizing nitro compounds.
Protocol for Visualization via Reduction:
-
Reduction: After drying the developed TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes.[6]
-
Diazotization: Cool the plate and then spray it with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[6]
-
Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[6] This should produce distinctively colored spots.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
MDPI. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography Practical Guide. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. Retrieved from [Link]
- Almac. (2023, April 6). Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐hep). Retrieved from https://www.almacgroup.com/news/nitrilase-mediated-mild-hydrolysis-of-a-carbon-14-nitrile-for-the-radiosynthesis-of-4-7-hydroxycarbamoyl-1-14c-heptanoylamino-n-hydroxy-benzamide-shp-141/
-
University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: TLC Tips. Retrieved from [Link]
-
ResearchGate. (2020, September 28). What are the best combination of mobile phase used for plant extracts in TLC? what are the techniques used for charecterization of plant extracts? Retrieved from [Link]
-
ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Issues. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf...). Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]
-
Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Multilinear retention model (RF values) in TLC for use in herbicides analysis. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-nitrophenol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. reddit.com [reddit.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. edu.rsc.org [edu.rsc.org]
- 14. How To [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. aga-analytical.com.pl [aga-analytical.com.pl]
- 17. researchgate.net [researchgate.net]
- 18. TLC stains [reachdevices.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting [chem.rochester.edu]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
managing exothermic reactions in 2-Bromo-6-nitrophenylacetonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and safety protocols for managing the highly exothermic nitration reaction central to this synthesis.
The synthesis of 2-Bromo-6-nitrophenylacetonitrile is a critical process, but one that demands rigorous control over reaction conditions. The nitration step, an electrophilic aromatic substitution, is notoriously exothermic.[1][2] Failure to manage the heat generated can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in equipment failure, explosion, and the release of toxic materials.[1][3] This guide provides field-proven insights and validated protocols to ensure a safe and successful synthesis.
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during the nitration of 2-bromophenylacetonitrile.
Issue 1: Uncontrolled Temperature Rise During Nitrating Agent Addition
-
Question: My reaction temperature is rising rapidly and exceeding the set point, even with the cooling bath at its lowest temperature. What immediate actions should I take and what are the probable causes?
-
Answer: This indicates that the rate of heat generation is exceeding the heat removal capacity of your system, the first sign of a potential thermal runaway.[1][4]
-
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the nitrating agent. This is the most critical first step to prevent feeding the exotherm.[3]
-
Maximize Cooling: Ensure your cooling system is at maximum capacity. If using a bath, add more dry ice or another appropriate cooling agent.
-
Emergency Quench (Last Resort): If the temperature continues to climb uncontrollably after stopping the addition, a "drown-out" or quench is necessary. Prepare to slowly and carefully pour the reaction mixture into a separate, vigorously stirred vessel containing a large volume of crushed ice and water (typically 5-10 times the reaction volume).[5][6] This rapid cooling and dilution will halt the reaction. Be aware that the quenching process itself can be exothermic due to the dilution of strong acids.[7]
-
-
Probable Causes & Preventative Solutions:
-
Cause: The addition rate of the nitrating agent was too fast.[3]
-
Solution: In subsequent experiments, significantly reduce the dropwise addition rate. Employ a syringe pump for precise, consistent, and slow addition.
-
Cause: Inefficient stirring or agitator failure. Poor mixing can create localized "hotspots" where the concentration of reactants is high, leading to an accelerated reaction rate in that area.[1]
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for better torque and mixing in viscous solutions. Always ensure the stirrer is functioning correctly before starting the addition. If the agitator fails mid-reaction, do not restart it, as this could suddenly mix accumulated reactants and cause a violent exotherm. The safest action is to quench the reaction.[1]
-
Cause: Insufficient cooling capacity for the scale of the reaction.
-
Solution: Perform a smaller scale reaction or upgrade the cooling system. For larger scale syntheses, reaction calorimetry (RC) studies are essential to determine the heat of reaction and ensure the cooling system is adequate.[2][8]
-
-
Issue 2: Formation of Dark, Tarry Byproducts
-
Question: My final product is a dark, oily substance, and the yield of 2-Bromo-6-nitrophenylacetonitrile is very low. What happened?
-
Answer: The formation of dark, tarry materials is often a result of "hotspots" or excessive reaction temperatures. These conditions can lead to unwanted side reactions, such as polynitration or oxidative degradation of the starting material and product.[9] The presence of residual strong acids during work-up or storage can also cause product degradation.[5]
-
Troubleshooting Steps:
-
Review Temperature Logs: Check your experimental data. Were there any temperature excursions above the recommended range?
-
Improve Mixing: As mentioned above, ensure vigorous and efficient stirring throughout the reaction.
-
Strict Temperature Control: Maintain the reaction temperature within the optimal, narrow range determined for this specific substrate.
-
Thorough Work-up: During the work-up, ensure the crude product is washed with cold water until the filtrate is neutral to pH paper.[3] A subsequent wash with a mild basic solution, like sodium bicarbonate, can neutralize and remove residual acids.[5]
-
-
Issue 3: Reaction Fails to Initiate or is Sluggish
-
Question: I have added a portion of the nitrating agent, but the temperature is not increasing, and TLC analysis shows no product formation. Is it safe to warm the reaction?
-
Answer: This is a potentially hazardous situation. An accumulation of unreacted nitrating agent in the flask can lead to a sudden, delayed, and uncontrollable exotherm if the reaction initiates abruptly.
-
DO NOT: Do not warm the reaction mixture aggressively.
-
Probable Causes & Solutions:
-
Cause: The initial reaction temperature is too low, preventing the activation energy from being overcome.
-
Solution: Allow the reaction to warm very slowly by a few degrees (e.g., from 0 °C to 5 °C) with continuous monitoring. Often, a slight increase is enough to initiate the reaction, at which point the cooling bath must be used to manage the subsequent exotherm.
-
Cause: Impure starting materials or incorrect reagent concentrations.
-
Solution: Verify the purity of your 2-bromophenylacetonitrile and the concentration of the nitric and sulfuric acids. Water content can inhibit the formation of the active nitronium ion (NO₂⁺).[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason for the strong exotherm in this reaction?
-
A1: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The reaction proceeds in two main steps: 1) The attack of the aromatic π-electron system on the electrophile (the nitronium ion, NO₂⁺), which temporarily disrupts the ring's aromaticity. This step is typically rate-determining.[10][11] 2) The loss of a proton to restore the highly stable aromatic system. This second step is highly exothermic, releasing significant energy as the stable, conjugated π-system is reformed.[12]
-
-
Q2: What is the safest method for preparing the mixed acid nitrating agent?
-
A2: The preparation of the nitrating mixture (sulfuric acid and nitric acid) is itself exothermic. Always add the concentrated nitric acid slowly to the concentrated sulfuric acid, which should be cooled in an ice bath with stirring.[3] Never add sulfuric acid to nitric acid. This ensures that the bulk of the mixture is the higher-boiling sulfuric acid, better able to absorb the heat of mixing.
-
-
Q3: How does the presence of the bromo and cyanomethyl groups affect the reaction?
-
A3: Both the bromo group and the cyanomethyl group are deactivating and ortho-, para-directing (though halogens are a special case). However, in this specific substrate (2-bromophenylacetonitrile), the substitution pattern is dictated by the existing groups. The nitration will occur at the 6-position, which is ortho to the bromo group and meta to the cyanomethyl group. Deactivating groups can sometimes require slightly more forcing conditions than activated rings, but the inherent exotherm of nitration remains a primary safety concern.[13]
-
-
Q4: What are the specific safety hazards associated with handling the reagents and product?
-
A4: This synthesis involves multiple hazards:
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Cyanide Compounds: The starting material and product are organic cyanides (nitriles). These compounds are toxic. Avoid inhalation of dust or vapors and skin contact.[14] All work, including weighing, should be conducted in a chemical fume hood.[15] Crucially, never allow cyanide compounds to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[16][17] Ensure waste streams are handled separately and are kept basic.
-
Thermally Unstable Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[9] Avoid excessive heat during drying or purification.
-
-
-
Q5: Why is quenching the reaction by pouring it onto ice critical?
-
A5: This step serves two main purposes. First, it rapidly cools the reaction and dilutes the acid, which effectively stops the nitration process and prevents thermal runaway during the work-up phase.[5] Second, 2-Bromo-6-nitrophenylacetonitrile, being an organic compound, has low solubility in the cold aqueous mixture, causing the crude product to precipitate, which is the first step in its isolation.[3][5]
-
Quantitative Data for Exotherm Management
The following table provides key parameters for controlling the nitration of 2-bromophenylacetonitrile. These values are starting points and may require optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction Temperature | 0 °C to 10 °C | Maintaining a low temperature is critical to control the reaction rate and minimize byproduct formation. Exceeding this range significantly increases the risk of a runaway reaction.[18] |
| Nitrating Agent Addition Time | 60 - 120 minutes | A slow, controlled addition rate ensures that the heat generated can be effectively removed by the cooling system, preventing temperature spikes.[4] |
| Agitation Speed | > 300 RPM (Mechanical) | Vigorous stirring is essential for uniform heat and mass transfer, preventing the formation of localized hotspots.[1] |
| Quenching Medium | Crushed Ice / Water | Provides rapid cooling and dilution to stop the reaction. The volume should be 5-10 times the reaction volume.[5] |
| Heat of Reaction (ΔHr) | Approx. -120 to -200 kJ/mol | Nitration reactions are highly exothermic.[1][2] This value necessitates a robust cooling plan, especially during scale-up. Reaction calorimetry is advised for large-scale work.[19][20] |
Detailed Experimental Protocol: Synthesis of 2-Bromo-6-nitrophenylacetonitrile
This protocol is a representative methodology and must be adapted and risk-assessed for your specific laboratory conditions and scale.
Materials:
-
2-Bromophenylacetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Ethanol or Isopropanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer or thermocouple probe
-
Addition funnel (pressure-equalizing)
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup:
-
In a well-ventilated chemical fume hood, equip a clean, dry three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 2-bromophenylacetonitrile.
-
Begin stirring and cool the flask to 0 °C using the cooling bath.
-
Slowly and carefully add concentrated sulfuric acid to the flask, ensuring the internal temperature does not exceed 10 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker cooled in an ice bath, prepare the nitrating mixture by adding concentrated nitric acid dropwise to a stirred portion of concentrated sulfuric acid. Allow the mixture to cool to 0 °C.
-
Transfer the cold nitrating mixture to the addition funnel on the reaction apparatus.
-
-
Nitration Reaction:
-
Begin adding the nitrating mixture from the addition funnel to the stirred solution of 2-bromophenylacetonitrile dropwise .
-
CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The addition rate must be slow enough to ensure the cooling system can maintain this temperature. This step is highly exothermic.[21]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes, monitoring for any temperature changes.
-
-
Quenching and Isolation:
-
Fill a large beaker with a vigorously stirred slurry of crushed ice and water (5-10 times the volume of the reaction mixture).
-
Slowly and carefully pour the completed reaction mixture into the ice slurry. A solid precipitate should form.[5]
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[3] A final wash with a cold, dilute sodium bicarbonate solution can be performed to remove trace acids, followed by another water wash.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure 2-Bromo-6-nitrophenylacetonitrile.[22]
-
Workflow and Visualization
The following decision tree provides a logical workflow for managing a temperature excursion during the nitration step.
Caption: Decision tree for managing a temperature excursion.
References
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMor2b08WOZyzCIh4AZTM9jQDDbF1w2Vo0_vu65wJaBUocYHJU9zT6NcIkTEl3cpS61sSBqEcL5itw-MYTEBgNftAmnWbYTeWFLdTfshz6vvU3PatjfMx2Ug86m5JaFLYRvFIRKlqv4VDjuYuDqZxoKTiGcnZr2uXtrZHIaKk1XMcg-glfc1IZxQWkUGBXMNjaXFczKFpYh7L9cowYjNCG3nH_w8QyIPk=]
- Runaway reaction hazards in processing organic nitrocompounds. IChemE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVDqfoouaE_ITTW1kaQH47TzsX9oAYzIh4ErfGN1GIxh6jhpyNo-JUttHWmaQA8cBSX0RwZw0bIYGMdYRc287tvGbuH7oN8NfpxIWw8NS5Rtu4sd6GKnttWGIkW21VDxl7MyL8Htj6-pM0SfUnrQ==]
- Technical Support Center: Managing Nitration Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjV0ZUHOr0fYd8fx94doQLsERWSo9xJWLGWww8Z2YEj60cA7_a_kW1FkgmsFw3Mowp5MY1CLanseBmL_gXXZOY49SeaWks8xP0adUsSjk20jZV1cYKYFwucrZUPlFdC0AKUR1g26oloCqxrl36H8Aw8xb9vBLxM-xxhsTT8HrzIEJVdX3vUYfgiXi8_jKwOoUb]
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiiYhmmOP34Py_FcSNWmkIBBR5Vox_OL6Yu8R6uwQvnYvfHt4iBfq4pFuyoFu-N49a2Z2inPFGA_aDWfKrg9ZWI2OOJqklH4TjDbbzJ_nUPVvgyJrm_Mb-a4xoUGE5T_Z4lHo=]
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1BWKdLa9AYu2OoiSei3bzxm3C2yrSOEvDH3O-yRBg8-KP0VxWHxN9UHqFRkTR9JiOKLWmuVMIPS7NGLGXco62rAX-UI5f96nWIUPOZNxSzvAnKaXd4cm0mPwAzcAw35aDbQ==]
- Thermal analysis and calorimetry: latest developments. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxmh4-R8cSnYkEGaF6c27tu-ALpvjEuIW39hqTTU0Jy-fPquomibP136iPHZ-AbzqUIYwNIFxQCFOfbAfyo9HdjsG5X92xS_UR-sT2Rop_TOVxf5GVbky065iR80-vRtLI73OAiDbOT2z7JHVithldUZlWMBq]
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES6WX58C6uAyuxeikn0emCck1zoLSFStNGNl6KtVSpzza-orwOibmwPWDH4IsmDOFAt9jRsqQYh7lDRLaSrvkLwFvjTe5FgimTAo1G3ZKH1kV1ngE1eDj27TaA8Tbw3KCglI_n7sbpHp1MqPq3-g=]
- Cyanides and nitriles, use and disposal. University of St Andrews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA2O3bqT-Hhz7lwr6D561ZDusbOyO5uehBtKbwwo95fTMlj0rX2KU7kfslAt1o3-d6pLKOplDpozZ1s7ilfxdCk8U53qvD55m_u12xUBXOBDB3l87GzgrKeDjxPl7BH4CNmL5C30uUq9G2vKste7YBDqd0xHQ=]
- Cyanides Storage, Handling and General Use Information. University of Windsor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHakcopJZLAJX9PPqwehrDmNdKDz1kjR1FkBGCgGgVUVVBVE3C9YniB5BA49-q9HJPWdn46quOPM5rgaa8C9n_sOkuirtrFt2EFqG2Rj4338XVijzgHvx4EqUWGNON6hvAd8zKWOuy7XUB1BUr9rVvQvs26EkSGoFxwUK8AElnKX1ziOtYbDn4-rbbwU24bbbOZrobiAHrAfkqEj9jh8-plS5Cv1ozccF-xCZYgGb1QX5fCMD-SYfNlv6ZBAO0RnNnYOqoNAmirBsOpNyswIa1CQ7kqbH2DAbI=]
- Cyanide Standard Operating Procedure Template. University of New Mexico. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLEdOOfZAT-se9pQq89KjsxgqRUQm3zIFHmvq3AWkqIx6FUYzylf2j4Mk737VLDd373cvwZzcHVAQWX2aKe-U_m55T7cACpzy3DX7GN1NnzDiZvH3yB-LC0eWLcYJs38f8DmD-JUJL0n9k8rEfwE1PS8YLLdVXS9GcknyOycVnY76iYyAI4ZYzGfpYxkBG9zvp1A==]
- Nitration of Substituted Aromatic Rings and Rate Analysis. Vassar College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLg_gUQQUNESRVIyZ4MRdvEGiZrAgpmErJcBvpzVysR3XzUyWy1u1VLVwZtvrGvp2exGXfDBzJ1eMNK3FLkwxQgJUfCE9fwax6QmtUcpKnTa0HRpIbsGJL9NRNBoYV_mHj99tUGf6ilsqBj7TB94hj8QAyhzao7yXSKuhqOZtAvQJho5Mc0PQ=]
- Standard Operating Procedure for handling Sodium Cyanide. UCLA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr0CjwrRlVcrnDxn-Wizq50ivRmhQ_-Qa_DRmygh54ZAkvhra7ctLzq0swNDfPo3KN7QAdOfY0Us8M3ySnJVxcverX6YePyOPAyMt_MJOmXGSKlRQPU8833WCjWvgO1buQd-pCPEOoiQx4uVDH3g==]
- Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVvT3UamxiVH4kISa3ueCIeXK9Vazy9cmYB66xxOfMEVpuq-waDhHdpvchUld8Z86rJPteyLr-onr_WQm5VQ545ivsaNTmXCC7EfwGhaiXVa_6f7ffrceypBttXmRpZNjcp0dDEGzPGHx6L0QoYroE9evfwsTLzSBoAqtQRatHS3BqDcgTKN4Z2WsjDbc_M3DNYbjc5tOWjCt_YoHVPXNS35G]
- Mechanism of Electrophilic Aromatic Substitution. PBworks. [URL: http://chem120-furman.pbworks.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [URL: https://www.chemanager-online.com/en/products-services/reaction-distillation-and-separation-technology/handling-reaction-exotherms-continuous]
- Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents. [URL: https://patents.google.
- Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Calorimetry. University of Tübingen. [URL: https://uni-tuebingen.de/en/faculties/faculty-of-science/departments/chemistry/institutes/analytical-and-physical-chemistry/analytical-chemistry/prof-gauglitz/research/calorimetry/]
- Experiment 6: Calorimetry - Determination of Heats of Neutralization. Scribd. [URL: https://www.scribd.
- PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Universiti Teknologi Malaysia. [URL: https://vertexaisearch.cloud.google.
- The Arenium Ion Mechanism. Dalal Institute. [URL: https://www.dalalinstitute.
- Synthesis of 2-nitrophenylacetonitrile. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-nitrophenylacetonitrile/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. icheme.org [icheme.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Furman Chemistry 120: Organic / Mechanism of Electrophilic Aromatic Substitution [furmanchm120.pbworks.com]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 16. uwindsor.ca [uwindsor.ca]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 19. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 20. scribd.com [scribd.com]
- 21. msclab.wordpress.com [msclab.wordpress.com]
- 22. prepchem.com [prepchem.com]
safe handling and quenching of 2-Bromo-6-nitrophenylacetonitrile reactions
Technical Support Center: 2-Bromo-6-nitrophenylacetonitrile
Welcome to the technical support center for 2-Bromo-6-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile synthetic intermediate. The unique combination of a nitrile, a nitro group, and a bromine atom on an aromatic ring presents specific challenges and requires careful handling. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.
Part 1: Understanding the Compound - Core Safety & Reactivity
Before initiating any reaction, it is crucial to understand the inherent properties and potential hazards of 2-Bromo-6-nitrophenylacetonitrile. Its reactivity is dominated by three key functional groups:
-
Aromatic Nitro Group: Nitroaromatic compounds are known for their potential toxicity, mutagenicity, and thermal instability.[1][2] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, but it also increases the risk of runaway reactions, especially in the presence of contaminants or at elevated temperatures.[3][4]
-
Benzylic Bromide (Implicit Reactivity): While the bromine is on the aromatic ring, the adjacent acetonitrile group provides an acidic α-proton. Deprotonation at this site can create a nucleophilic species, but the primary reactivity of the aryl bromide is in substitution or cross-coupling reactions. The presence of an ortho-nitro group can diminish the reactivity of the aryl bromide towards certain nucleophilic displacements due to steric and electronic effects.[5][6]
-
Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under strongly acidic or basic conditions, especially with heating.[7][8] It can also be reduced to an amine.[7][8]
Core Safety Principles
| Hazard Category | Key Considerations & Mitigation Strategies |
| Thermal Instability | Aromatic nitro compounds can decompose exothermically at elevated temperatures.[3][4] This decomposition can be catalyzed by impurities, acids, or bases. Mitigation: Always use strict temperature control. Avoid localized overheating. Use a cooling bath for exothermic steps. Perform a thermal hazard analysis (e.g., DSC) for scale-up operations. |
| Toxicity & Exposure | Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9] They can cause cyanosis (methaemoglobinemia) and may have long-term health effects.[9] Mitigation: Handle only in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13] |
| Reaction Hazards | Reactions involving strong bases, nucleophiles, or reducing agents can be highly exothermic. Quenching is a critical step where uncontrolled reactivity can occur.[14] Mitigation: Always perform reactions with appropriate cooling. Add reagents slowly and monitor the internal temperature. Plan the quenching procedure carefully before starting the reaction. |
Part 2: The Quenching Protocol - A Step-by-Step Guide
Quenching is the controlled deactivation of reactive species at the end of a reaction. For reactions involving 2-Bromo-6-nitrophenylacetonitrile, especially those using organometallics, strong bases, or hydrides, a standardized and cautious approach is mandatory.
Workflow for Quenching Highly Reactive Mixtures
Caption: A standardized workflow for safely quenching reactive experiments.
Detailed Quenching Methodology
This protocol is designed for quenching reactions that utilize highly reactive reagents like organolithiums or strong non-nucleophilic bases.
-
Confirmation of Completion: Before quenching, ensure the reaction has proceeded to completion via an appropriate analytical method (e.g., TLC, LC-MS). Quenching a reaction prematurely can complicate purification.
-
Cooling: Cool the reaction vessel to an appropriate temperature (typically 0 °C or lower) using an ice-water or dry ice/acetone bath.[15] This is the most critical step to control the initial exotherm of the quench.
-
Initial Quench with a Less Reactive Solvent: Under an inert atmosphere, slowly add a less reactive protic solvent like isopropanol dropwise.[15][16] Isopropanol reacts less vigorously than water or methanol, allowing for more controlled deactivation of the most reactive species.[15]
-
Causality: The goal is to consume the bulk of the reactive agent in a controlled manner, minimizing rapid temperature spikes and gas evolution.[17]
-
-
Monitoring: Continuously monitor the internal temperature and any gas evolution. The rate of addition should be adjusted to keep the temperature within a safe range (e.g., below 10 °C).[14] If the reaction becomes too vigorous, stop the addition immediately.
-
Secondary Quench (Optional): After the initial exotherm subsides, a more reactive solvent like methanol can be added slowly to ensure all reactive materials are consumed.[16]
-
Aqueous Quench: Once the mixture is safely deactivated, slowly add a saturated aqueous solution (e.g., ammonium chloride for pH-sensitive compounds) or water.[18] This step fully neutralizes any remaining reactive species and prepares the mixture for workup.
-
Warm to Ambient Temperature: Allow the quenched mixture to slowly warm to room temperature before proceeding with the extractive workup.[15]
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the handling, reaction, and quenching of 2-Bromo-6-nitrophenylacetonitrile.
Q1: My reaction mixture turned dark brown or black upon heating or addition of a reagent. What happened and what should I do?
A1: A dark coloration often indicates decomposition or the formation of highly colored side products. Aromatic nitro compounds can be susceptible to decomposition, which can be triggered by several factors.[3][4]
-
Potential Causes:
-
Overheating: The local or bulk temperature may have exceeded the decomposition threshold of the starting material or an intermediate. Pure organic nitrocompounds can decompose violently at high temperatures.[3][4]
-
Contaminants: The presence of strong acids, bases (like caustic soda), or certain metal catalysts can significantly lower the thermal stability of nitro compounds.[3]
-
Side Reactions: Strong bases can promote polymerization or condensation reactions of the acetonitrile moiety.
-
-
Recommended Action:
-
Immediate Cooling: Immediately remove the heat source and cool the reaction mixture in an ice bath to prevent a potential thermal runaway.
-
Do Not Quench Hastily: Do not add a quenching agent directly to the hot, decomposing mixture. This could accelerate the decomposition or cause a violent, uncontrolled reaction.
-
Dilution: Once cool, dilute the mixture with a high-boiling, inert solvent (e.g., toluene) to dissipate heat and reduce the concentration of reactive species.
-
Cautious Quench: Proceed with the standard quenching protocol (Part 2), starting at a very low temperature (e.g., -78 °C) and adding the quenching agent extremely slowly.
-
Analysis: Attempt to identify the cause. Analyze a small, carefully quenched aliquot to determine if any desired product was formed. Review the procedure for potential sources of contamination or temperature overshoot.
-
Q2: The quenching of my reaction is extremely vigorous, with rapid gas evolution and a strong exotherm, even with slow addition. How do I manage this?
A2: This indicates a very high concentration of a highly reactive species. The primary goal is to regain control of the reaction rate and temperature.
-
Potential Causes:
-
Recommended Action:
-
Stop Addition: Immediately cease the addition of the quenching agent.
-
Improve Cooling: Ensure the reaction flask has good thermal contact with the cooling bath. If necessary, switch to a more potent cooling bath (e.g., from ice/water to dry ice/acetone).
-
Dilute the Reagent: Add more cold, anhydrous, inert solvent (e.g., THF, toluene) to the reaction mixture to reduce the concentration of the reactive species.
-
Switch to a Less Reactive Quencher: Use a less reactive quenching agent, such as isopropanol or even tert-butanol, for the initial phase.[16]
-
Slow Down: Resume addition at a much slower rate once the temperature is under control.
-
Caption: Troubleshooting logic for an uncontrolled quenching reaction.
Q3: After workup, my yield is very low, and I see multiple spots on the TLC. Where could my product have gone?
A3: Low yield can result from issues during the reaction, quench, or workup. The presence of multiple spots suggests either an incomplete reaction or product degradation.[19]
-
Potential Causes:
-
Product Instability: Your product may be unstable to the quenching or workup conditions. For example, quenching with a strong acid or base could hydrolyze the nitrile group to an amide or carboxylic acid.[7] Test the stability of a purified sample of your product under the workup conditions.[19]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer. Re-extract the aqueous layers or analyze them to see if the product is present.[19]
-
Incomplete Reaction: The reaction may not have gone to completion. Re-evaluate your reaction time, temperature, or reagent stoichiometry.
-
Side Reactions: The ortho-nitro group can participate in unintended reactions. For example, in reductions, partial reduction can lead to nitroso or hydroxylamine intermediates.[20]
-
-
Recommended Action:
-
Analyze All Phases: Check the aqueous layers and any filtered solids for your product.[19]
-
Optimize Quench: Use a neutral or buffered aqueous quench (e.g., saturated NH₄Cl) if you suspect acid/base sensitivity.
-
Re-evaluate Reaction Conditions: If the reaction was incomplete, consider optimizing conditions. For substitutions on this sterically hindered system, higher temperatures or different catalysts may be needed.[5]
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the competing reaction pathways.
-
Q4: Can I store a solution of 2-Bromo-6-nitrophenylacetonitrile in a solvent like DMF or DMSO for an extended period?
A4: It is not recommended. While convenient, storing aromatic nitro compounds in solution, especially with polar aprotic solvents like DMF or DMSO, can be hazardous. These solvents can contain or develop impurities (e.g., amines from DMF degradation) that can react with the substrate, potentially leading to slow decomposition and the formation of unsafe, thermally sensitive mixtures.[3][4] It is best practice to use freshly prepared solutions.
References
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]
-
Quenching Reactive Substances - KGROUP. Available at: [Link]
-
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]
-
Quenching of Water Reactive Materials - The Sarpong Group. Available at: [Link]
-
Common Standard Operating Procedure - University of Notre Dame. Available at: [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. Available at: [Link]
-
material safety data sheet - Capot Chemical. Available at: [Link]
- CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents.
-
Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. Available at: [Link]
-
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles - Online Note Bank. Available at: [Link]
-
Diminished Reactivity of Ortho-Substituted Phenacyl Bromides Toward Nucleophilic Displacement - PubMed. Available at: [Link]
-
Organic Syntheses Procedure - α-BROMO-α-PHENYLACETONITRILE. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
-
How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. | Semantic Scholar. Available at: [Link]
-
29: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. capotchem.com [capotchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. epfl.ch [epfl.ch]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. How To [chem.rochester.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Analysis of 2-Bromo-6-nitrophenylacetonitrile Isomers: A Comparative Guide
Executive Summary & Strategic Context
In the synthesis of complex heterocycles—particularly indole derivatives and quinoline-based PI3K/mTOR inhibitors—2-Bromo-6-nitrophenylacetonitrile (CAS: 610-66-2, often indexed as 2-nitro-6-bromophenylacetonitrile) is a critical "linchpin" intermediate. Its value lies in the 1,2,3-substitution pattern that enables specific reductive cyclization pathways.
However, a recurring challenge in its preparation (typically via bromination of 2-nitrophenylacetonitrile or cyanation of 2-bromo-6-nitrotoluene) is the formation of regioisomers, most notably 2-bromo-4-nitrophenylacetonitrile or 2-bromo-5-nitrophenylacetonitrile . These isomers possess identical molecular weights (MW 241.04) and similar polarity, rendering low-resolution MS and standard TLC insufficient for definitive identification.
This guide provides a definitive spectroscopic framework to distinguish the target 2,6-isomer from its likely impurities, relying primarily on proton NMR (
The Isomer Challenge: Structural Logic
Before analyzing spectra, one must understand the substitution patterns that dictate the signals.
-
Target (2-Bromo-6-nitro): A 1,2,3-trisubstituted benzene ring. The benzylic methylene is flanked by two electron-withdrawing/bulky groups (Br and NO
). -
Common Impurity (2-Bromo-4-nitro): A 1,2,4-trisubstituted benzene ring. The benzylic methylene is flanked by Br and H.
-
Common Impurity (2-Bromo-3-nitro): A 1,2,3-trisubstituted ring, but with different electronic shielding relative to the methylene.
Visualizing the Differentiation Logic
Figure 1: Decision logic for distinguishing regioisomers based on substitution patterns.
Comparative Spectroscopic Data
The following table synthesizes experimental data and calculated chemical shift increments. Note the distinct shift of the benzylic methylene in the target compound due to the "ortho effect" of the nitro group.
| Feature | Target: 2-Bromo-6-nitrophenylacetonitrile | Alt: 2-Bromo-4-nitrophenylacetonitrile | Alt: p-Nitrophenylacetonitrile (Ref) |
| Structure | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted | 1,4-Disubstituted |
| Melting Point | 61.5 – 63.0 °C | ~111 – 115 °C (Est.) | 113 – 115 °C |
| 3H System: | 3H System: • H3: d ( | 4H System: AA'BB' PatternTwo doublets ( | |
| IR (CN stretch) | ~2240 cm | ~2245 cm | 2248 cm |
| IR (Fingerprint) | "Messy" <1700 cm | Cleaner bands; distinct NO | Strong para-subst. bands |
Key Causality: The "Downfield Shift"
The methylene protons in the 2,6-isomer appear significantly downfield (
Detailed Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
A. Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) as the primary solvent. DMSO-d is acceptable but may shift the methylene peak to ~4.40 ppm due to solvent effects. -
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent. High concentration is vital to resolve the small meta-couplings in impurity peaks.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr) from the cyanation step, which can broaden lines.
B. Acquisition Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): Minimum 16 scans (64 recommended for impurity detection <1%).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full integration accuracy of the aromatic protons.
-
Spectral Width: -2 to 14 ppm.
C. Data Processing & Analysis[2]
-
Phasing: Apply manual phasing. Auto-phasing often fails near the solvent residual peak.
-
Integration:
-
Calibrate the methylene singlet to 2.00 H .
-
Integrate the aromatic region. For the target, the total aromatic integral must be 3.00 H .
-
Validation Check: If the aromatic integral is 4.00 H, you likely have the mono-substituted precursor (2-nitrophenylacetonitrile).
-
-
Coupling Analysis (The "Fingerprint"):
-
Zoom into the aromatic region (7.3 – 8.6 ppm).
-
Look for the Triplet (t) . In the 2,6-isomer, the proton at position 4 (para to the acetonitrile) is flanked by two protons. It will appear as a triplet (or doublet of doublets with similar
values) at roughly 7.5-7.7 ppm. -
Look for the Doublets (d) . The protons at 3 and 5 will appear as doublets.
-
Red Flag:[2] If you see a doublet with small splitting (~2 Hz) , this indicates meta-coupling, characteristic of the 2,4-isomer (proton between Br and NO
is absent in the 2,6-isomer).
-
Synthesis & Purification Workflow
Understanding the source of the isomers aids in their removal. The 2,6-isomer is often synthesized from 2-bromo-6-nitrotoluene .
Figure 2: Synthetic pathway and purification checkpoints.
Purification Tip: The 2,6-isomer has a significantly lower melting point (61-63 °C) than its 4-nitro isomers (>100 °C). Recrystallization from Ethanol/Water or Isopropanol is highly effective for enriching the target compound, as the para-isomers often crystallize out first or have vastly different solubility profiles.
References
-
Synthesis & Physical Properties
-
Spectroscopic Data (Isomers)
-
Crystallographic Data
-
Cambridge Structural Database (CSD): Crystal structure of 2-nitrophenylacetonitrile (CCDC 177113). Link
-
Sources
A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-6-nitrophenylacetonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-6-nitrophenylacetonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of this critical intermediate. We will delve into the rationale behind method development, present a robust experimental protocol, and compare HPLC with alternative analytical techniques, all grounded in scientific principles and supported by authoritative references.
The Criticality of Purity for 2-Bromo-6-nitrophenylacetonitrile
2-Bromo-6-nitrophenylacetonitrile is a trifunctional molecule, possessing a reactive nitrile group, a bromine atom, and a nitro group on an aromatic ring. This combination of functionalities makes it a versatile synthon, but also susceptible to the formation of a variety of impurities during its synthesis. The most common synthetic route involves the reaction of a substituted bromonitrobenzene with a cyanide source.[1] Potential impurities can include:
-
Starting Materials: Unreacted precursors such as 2-bromo-6-nitroaniline or related compounds.[2]
-
Isomeric Byproducts: Positional isomers like 2-bromo-4-nitrophenylacetonitrile or 4-bromo-2-nitrophenylacetonitrile, which can be difficult to separate from the desired product.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide.
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, molecules with additional or fewer bromine atoms may be present.[3]
The presence of these impurities can have cascading effects on downstream reactions, leading to the formation of undesired byproducts in the final API, which can be challenging and costly to remove. Therefore, a highly selective and sensitive analytical method is paramount for the quality control of 2-Bromo-6-nitrophenylacetonitrile.
Why HPLC is the Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 2-Bromo-6-nitrophenylacetonitrile. Its high resolving power, sensitivity, and versatility make it the ideal choice for separating the target compound from its structurally similar impurities. Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is particularly well-suited for this application due to the hydrophobic nature of the aromatic ring.
The separation mechanism in RP-HPLC is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic (less polar) molecules will have a stronger affinity for the stationary phase and will therefore elute later than more polar molecules. This principle allows for the fine-tuning of the separation by adjusting the composition of the mobile phase.
A Comparative Look at HPLC Stationary Phases
The choice of the stationary phase is a critical parameter in HPLC method development. For 2-Bromo-6-nitrophenylacetonitrile and its potential impurities, several options can be considered:
| Stationary Phase | Principle of Separation | Advantages for 2-Bromo-6-nitrophenylacetonitrile Analysis | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Robust, versatile, and widely available. Excellent for separating compounds with differences in hydrophobicity. | May not provide sufficient selectivity for positional isomers with very similar hydrophobicities. |
| C8 (Octylsilane) | Similar to C18 but with shorter alkyl chains, leading to less retention. | Can be useful if the analyte is too strongly retained on a C18 column, allowing for faster analysis times. | May offer less resolution for complex mixtures compared to C18. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl groups on the stationary phase can interact with the aromatic ring of the analyte and its impurities, providing unique selectivity for aromatic and substituted compounds, especially isomers.[4] | The dual interaction mechanism can sometimes lead to more complex method development. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Particularly effective for the separation of halogenated compounds and positional isomers due to the unique electronic interactions with the fluorinated stationary phase.[5] | Can be more expensive than traditional C18 columns. |
For the analysis of 2-Bromo-6-nitrophenylacetonitrile, a Phenyl-Hexyl or a PFP column would be the recommended starting point due to the high probability of isomeric impurities. The additional π-π and dipole-dipole interactions can provide the necessary selectivity to resolve these closely related compounds, which might co-elute on a standard C18 column.
Experimental Protocol: A Robust HPLC Method for Purity Assessment
This section provides a detailed, step-by-step methodology for the purity assessment of 2-Bromo-6-nitrophenylacetonitrile using a Phenyl-Hexyl stationary phase. This protocol is designed to be a self-validating system, with built-in checks for system suitability.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standards: Analytical grade standards of 2-Bromo-6-nitrophenylacetonitrile and any known impurities, if available.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to monitor multiple wavelengths and to check for peak purity. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak broadening and column overload. |
| Gradient Elution | See table below | A gradient is necessary to elute compounds with a range of polarities and to ensure that any late-eluting impurities are washed off the column. |
Gradient Timetable:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the 2-Bromo-6-nitrophenylacetonitrile sample.
-
Dissolve the sample in 10.0 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Further dilute this solution with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.
System Suitability
Before analyzing any samples, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. This is typically done by injecting a standard solution of the main compound and any known impurities. Key parameters to assess include:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be >1.5.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC purity assessment of 2-Bromo-6-nitrophenylacetonitrile.
Interpreting the Results: A Hypothetical Chromatogram
A successful separation would yield a chromatogram with a sharp, symmetrical peak for 2-Bromo-6-nitrophenylacetonitrile, well-resolved from any impurity peaks. Based on the principles of reversed-phase chromatography, we can predict the elution order of potential impurities:
-
Early Eluting Peaks (More Polar): Hydrolysis products like the corresponding carboxylic acid would be more polar and thus elute earlier.
-
Main Peak: 2-Bromo-6-nitrophenylacetonitrile.
-
Late Eluting Peaks (Less Polar): Less polar impurities, such as starting materials or byproducts with fewer polar functional groups, would elute after the main peak. Positional isomers may elute very close to the main peak, highlighting the need for a selective stationary phase.
Hypothetical Comparative Data:
| Compound | Expected Retention Time (min) | Resolution (Rs) from Main Peak | Rationale for Elution Order |
| 2-Bromo-6-nitrobenzoic acid (Hydrolysis product) | ~ 5.2 | > 5.0 | Increased polarity due to the carboxylic acid group leads to earlier elution. |
| 2-Bromo-6-nitroaniline (Starting material) | ~ 8.5 | > 3.0 | The amine group is more polar than the nitrile group, leading to earlier elution. |
| 2-Bromo-6-nitrophenylacetonitrile | ~ 10.5 | - | Target analyte. |
| 2-Bromo-4-nitrophenylacetonitrile (Isomer) | ~ 11.2 | > 1.8 | Positional isomers often have very similar polarities, but subtle differences in dipole moment can be exploited by the Phenyl-Hexyl column for separation. |
| 2,4-Dibromo-6-nitrophenylacetonitrile (Over-brominated) | ~ 13.8 | > 4.0 | The additional bromine atom increases the hydrophobicity, leading to a longer retention time. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for the analysis of 2-Bromo-6-nitrophenylacetonitrile, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages for this Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. Can be coupled with Mass Spectrometry (MS) for definitive identification. | The relatively high molecular weight and polarity of 2-Bromo-6-nitrophenylacetonitrile may require high temperatures, potentially leading to on-column degradation. Not suitable for non-volatile impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring. | Limited resolution and not suitable for quantitative analysis. Difficult to separate closely related isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and may not be able to detect trace impurities. Complex spectra can be difficult to interpret for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information and can be used for structural elucidation when coupled with a separation technique (e.g., GC-MS, LC-MS). | Not a separatory technique on its own. Isomers will have the same mass and cannot be differentiated by MS alone. |
Logical Relationship of Analytical Techniques:
Caption: Interplay of analytical techniques for comprehensive purity assessment.
Conclusion: Ensuring Quality Through Rigorous Analysis
The purity of 2-Bromo-6-nitrophenylacetonitrile is a critical determinant of the quality and safety of the final pharmaceutical products derived from it. This guide has demonstrated that a well-developed and validated HPLC method, particularly one employing a Phenyl-Hexyl or PFP stationary phase, is the most robust and reliable approach for its purity assessment. By understanding the potential impurities, carefully selecting the chromatographic conditions, and validating the method with system suitability tests, researchers and drug development professionals can have high confidence in the quality of this vital intermediate. While alternative techniques like GC-MS and NMR have their place in a comprehensive analytical strategy, HPLC remains the indispensable workhorse for the routine, quantitative determination of purity and impurity profiles in a regulated environment.
References
-
Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie International Edition, 51(48), 11948-11959. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Thermo Fisher Scientific. (2016). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- Andreu, V., & Picó, Y. (2004). Determination of nitroaromatic and other munitions-related compounds in environmental samples by liquid chromatography.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Application Note. [Link]
- Przybyciel, M. (2003). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(11), 1084-1091.
- U.S. Environmental Protection Agency. (1998).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-nitrophenylacetonitrile
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 2-Bromo-6-nitrophenylacetonitrile, a compound featuring a combination of bromo, nitro, and nitrile functional groups, presents a distinct hazard profile that necessitates a meticulous and informed disposal strategy. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, grounded in established safety protocols and regulatory standards.
Understanding the Hazard: The 'Why' Behind the Procedure
2-Bromo-6-nitrophenylacetonitrile is not a simple chemical to discard. Its molecular structure inherently combines multiple hazard classes. The nitrile group (-CN) is associated with acute toxicity, the nitro group (-NO2) can impart reactivity and toxicity, and the bromo-aromatic system contributes to environmental persistence and potential health effects.
Safety Data Sheets (SDS) for analogous compounds, such as bromoacetonitrile and nitrophenylacetonitrile, classify them as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Therefore, every step in the handling and disposal process must be predicated on minimizing exposure and preventing accidental release. Improper disposal not only poses a direct health risk to personnel but also falls foul of stringent environmental regulations like the Resource Conservation and Recovery Act (RCRA), which holds the generator liable for hazardous waste from "cradle-to-grave."[3]
Table 1: Hazard Identification for Structurally Related Compounds
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowed.[1] H302: Harmful if swallowed.[4][5] |
| Acute Toxicity (Dermal) | Category 3 / Category 4 | Danger / Warning | H311: Toxic in contact with skin.[1] H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 / Category 4 | Danger / Warning | H331: Toxic if inhaled.[1] H332: Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[6][1][5] |
| Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[6][1][5] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[6][5] |
Pre-Disposal Safety: Personnel and Environmental Protection
Before handling waste, establishing a safe work environment is critical. This involves both personal protective equipment (PPE) and engineering controls.
Essential Personal Protective Equipment (PPE)
Given the compound's high toxicity, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection : Wear double-layered gloves. An inner nitrile glove with an outer, more robust glove (e.g., neoprene) provides excellent protection.[7][8] Thin disposable nitrile gloves are intended for incidental splash protection only and must be discarded immediately upon contamination.[9]
-
Eye Protection : Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn over the goggles.[7][10]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[7][10]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]
Engineering Controls and Work Area Preparation
-
Fume Hood : All waste consolidation and packaging must be performed in a functioning chemical fume hood.[7]
-
Designated Area : Establish a "Satellite Accumulation Area" (SAA) within the lab, at or near the point of waste generation.[11][12] This area should be clearly marked and used exclusively for hazardous waste.
-
Spill Kit : Ensure a spill kit equipped for toxic and solid chemical spills is readily accessible. The kit should contain absorbent materials, containment dikes, and appropriate PPE.[10]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting, storing, and preparing 2-Bromo-6-nitrophenylacetonitrile waste for final disposal.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and simplifies the final disposal process.
-
Solid Waste : Collect unreacted 2-Bromo-6-nitrophenylacetonitrile, contaminated personal protective equipment (gloves, weigh boats, etc.), and contaminated lab supplies (e.g., silica gel, filter paper) in a dedicated, lined container.[12]
-
Liquid Waste : Collect solutions containing 2-Bromo-6-nitrophenylacetonitrile in a separate, compatible liquid waste container (e.g., a glass or polyethylene carboy). This waste stream should be further segregated into halogenated and non-halogenated solvents where possible.[12]
-
Incompatibilities : This compound must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[6][4]
Step 2: Containerization and Labeling
Regulatory compliance hinges on correct containerization and labeling.
-
Container Selection : Use containers that are in good condition and compatible with the chemical waste.[11] For solid waste, a high-density polyethylene (HDPE) pail with a lid is suitable. For liquid waste, use a screw-cap bottle or carboy, ensuring it is never filled more than 90% full to allow for vapor expansion.[11]
-
Labeling : This is a critical step mandated by the EPA.[11][13]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "2-Bromo-6-nitrophenylacetonitrile (~5%), Dichloromethane (90%), Methanol (5%)."[11]
-
Ensure the accumulation start date is clearly written on the label.
-
Step 3: Workplace and Equipment Decontamination
Areas and equipment that have come into contact with the chemical must be thoroughly decontaminated.
-
Work Surfaces : After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. The contaminated wipes must be disposed of as solid hazardous waste.[14]
-
Reusable Glassware : Glassware can be decontaminated for reuse. A common procedure involves an initial rinse with a suitable solvent (to be collected as liquid hazardous waste), followed by soaking in a 10% bleach solution or a base bath (e.g., alcoholic potassium hydroxide) for 24 hours, and then a final thorough washing with soap and water.[14]
Step 4: Managing Accidental Spills
In the event of a spill, a swift and correct response is crucial.
-
Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.[10]
-
Isolate : Isolate the spill area. For liquids, this may involve using dikes from a spill kit to prevent spreading.[15][16]
-
Contain and Clean : Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Once absorbed, carefully sweep or scoop the material into the designated solid hazardous waste container.[6][16]
-
Decontaminate : Clean the spill area as described in Step 3.
Step 5: Final Disposal Arrangement
Hazardous waste must be disposed of through official channels.
-
Storage : Store the sealed and labeled waste containers in the designated Satellite Accumulation Area, segregated by hazard class.[11]
-
Pickup Request : Once a container is 90% full or has been accumulating for six months, contact your institution's Environmental Health & Safety (EH&S) office to arrange for a hazardous waste pickup.[11][12]
-
Documentation : Your EH&S office will handle the creation of the Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[13]
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of 2-Bromo-6-nitrophenylacetonitrile waste.
Caption: Disposal workflow from lab generation to final disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-6-nitrophenylacetonitrile, protecting themselves, their colleagues, and the environment.
References
- Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
- What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? - Dr.Oracle. (2025, November 14). Vertex AI Search.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Vertex AI Search.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific.
- Guide to Promoting Lab Safety When Working With Chemicals. (2025, May 5). Ibis Scientific, LLC.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Safety Data Sheet. (2015, February 12). Thermo Fisher Scientific.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Safety Data Sheet. (2021, March 26). ChemScene.
- Bromoacetonitrile. (n.d.). Datasheet.
- Safety Data Sheet. (2025, January 27). TCI Chemicals.
- 2-Bromo-6-nitrophenol SDS, 13073-25-1 Safety Data Sheets. (n.d.). ECHEMI.
- Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). (n.d.). University of North Texas Health Science Center.
- Safety Data Sheet. (2012, February 27). Fisher Scientific.
- Bromoacetonitrile. (n.d.). CAMEO Chemicals, NOAA.
- Safety Data Sheet. (2023, November 2). BASF.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. epa.gov [epa.gov]
- 14. unthealth.edu [unthealth.edu]
- 15. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. download.basf.com [download.basf.com]
A Researcher's Guide to the Safe Handling of 2-Bromo-6-nitrophenylacetonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-6-nitrophenylacetonitrile. As a potent compound, likely possessing significant biological activity, a rigorous and informed approach to safety is not just procedural—it is a foundational element of sound science.
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-nitrophenylacetonitrile is not publicly available, a comprehensive hazard assessment can be constructed by examining closely related analogs. This guide synthesizes data from compounds sharing its key structural motifs: the nitrophenylacetonitrile core and the bromo-nitro-phenyl substitution pattern. This approach allows us to anticipate the toxicological profile and establish a robust safety protocol. The guidance herein is based on data from compounds such as 2-nitrophenylacetonitrile, 4-nitrophenylacetonitrile, 2-bromo-6-nitrophenol, and bromoacetonitrile.
Hazard Assessment: Understanding the Risks
Based on the toxicological data of its structural analogs, 2-Bromo-6-nitrophenylacetonitrile should be treated as a hazardous substance with the following anticipated classifications[1][2][3][4]:
-
Acute Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
The combination of a reactive bromo group, a toxic nitro group, and a cyano (-CN) moiety suggests that this molecule demands the highest level of precaution. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of each component is deliberate and based on the anticipated chemical properties of the compound.
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye & Face Protection | Tightly fitting safety goggles (conforming to EN 166 or NIOSH standards). A full-face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing.[5][6][7] | The aromatic and potentially irritating nature of the compound necessitates robust protection against splashes and airborne particles. A face shield provides a secondary barrier, protecting the entire face. |
| Skin Protection | Gloves: Chemical-impermeable nitrile gloves. Inspect before each use. For prolonged tasks, consider double-gloving.[5] Clothing: Fire/flame-resistant and impervious laboratory coat. Ensure cuffs are snug over gloves. | Nitrile offers excellent resistance to a broad range of chemicals and is less prone to puncture than latex.[5][6] A dedicated lab coat prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to ensure adequate ventilation.[5] For emergency situations (e.g., spills) or if a fume hood is not available, a full-face respirator with appropriate multi-gas/particulate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU)) is necessary.[5][6] | The primary risk is the inhalation of fine powder. A fume hood provides primary containment, capturing airborne particles at the source. Respirators are a critical secondary defense for uncontrolled releases. |
Operational Plan: A Step-by-Step Handling Protocol
A self-validating protocol ensures that safety checks are integrated into the workflow. Each step is designed to mitigate a specific risk, creating a chain of protective actions.
Workflow for Handling 2-Bromo-6-nitrophenylacetonitrile
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
